2-Methyl-4-[(2-methylpentyl)oxy]aniline
Description
BenchChem offers high-quality 2-Methyl-4-[(2-methylpentyl)oxy]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-[(2-methylpentyl)oxy]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-4-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-5-10(2)9-15-12-6-7-13(14)11(3)8-12/h6-8,10H,4-5,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJBQCHECJPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=CC(=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 2-Methyl-4-[(2-methylpentyl)oxy]aniline. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established chemical principles to offer an expert-driven predictive profile. It is designed for researchers, scientists, and drug development professionals, providing not only predicted data but also detailed, field-proven experimental protocols for the empirical determination of these critical parameters. The guide emphasizes the causal relationships behind experimental design and data interpretation, ensuring a robust framework for handling and characterizing this compound.
Introduction and Molecular Structure Analysis
2-Methyl-4-[(2-methylpentyl)oxy]aniline is an aromatic amine derivative with a unique combination of functional groups that dictate its chemical behavior and physical properties. Understanding these properties is paramount for its application in fields such as medicinal chemistry, materials science, and chemical synthesis, where parameters like solubility, basicity, and lipophilicity govern everything from reaction kinetics to biological absorption and distribution.
The molecule's structure consists of:
-
An Aniline Core: The primary amine (-NH₂) attached to a benzene ring makes the molecule a weak base and susceptible to oxidation.
-
An Ortho-Methyl Group: The methyl group at position 2 sterically hinders the amino group and electronically donates electron density to the ring, which slightly increases the basicity of the amine compared to unsubstituted aniline.
-
A Para-Alkoxy Group: The (2-methylpentyl)oxy substituent at position 4 is a bulky, non-polar ether group. This group significantly influences the molecule's lipophilicity and solubility, steering it towards being more soluble in organic solvents than in aqueous media. The ether linkage itself is generally stable but can be cleaved under harsh acidic conditions.
This guide will proceed by first presenting a table of predicted physicochemical properties based on these structural features and data from analogous compounds. Subsequently, it will detail the necessary experimental protocols to validate these predictions empirically.
Predicted Physicochemical Profile
The following table summarizes the predicted physicochemical properties of 2-Methyl-4-[(2-methylpentyl)oxy]aniline. These values are derived from computational models and comparison with structural analogs, such as o-toluidine, p-anisidine, and other long-chain alkoxy-substituted anilines.
| Property | Predicted Value / Description | Rationale & Significance |
| Molecular Formula | C₁₃H₂₁NO | Derived from its chemical structure. |
| Molecular Weight | 207.32 g/mol | Essential for all stoichiometric calculations and analytical quantification. |
| Appearance | Colorless to yellow or brown liquid/low melting solid | Aromatic amines are often colored due to trace oxidation products. The bulky alkyl chain may lower the melting point. |
| Boiling Point | > 250 °C (at 760 mmHg) | The relatively high molecular weight and polarity of the amine group suggest a high boiling point. Vacuum distillation would be required to prevent decomposition. |
| Melting Point | < 30 °C | The chiral center and branched alkyl chain may disrupt crystal lattice packing, leading to a low melting point or a liquid state at room temperature. |
| Water Solubility | Very low to insoluble | The dominant feature is the large, non-polar C6 alkyl chain, which drastically reduces solubility in polar solvents like water.[1] |
| Organic Solvent Solubility | High | Expected to be freely soluble in solvents like DMSO, ethanol, methanol, acetone, ethyl acetate, and hexane.[1][2] |
| Predicted pKa (of conjugate acid) | ~4.8 - 5.2 | The ortho-methyl group is electron-donating, increasing basicity relative to aniline (pKa 4.6). The para-alkoxy group is also weakly electron-donating, further increasing the electron density on the nitrogen.[3][4] |
| Predicted LogP (Octanol/Water) | ~4.0 - 4.5 | The (2-methylpentyl)oxy group significantly increases lipophilicity, suggesting high partitioning into non-polar environments. This is a critical parameter for predicting membrane permeability. |
Experimental Protocols for Physicochemical Characterization
The following sections provide self-validating, step-by-step protocols for determining the key physicochemical properties of 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Melting and Boiling Point Determination
The choice between these two measurements depends on the physical state of the purified compound at ambient temperature.
Protocol 1: Melting Point Determination (for Solids)
This protocol uses a standard digital melting point apparatus. The objective is to observe the temperature range from the first sign of melting to the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and finely crush it. Jab the open end of a glass capillary tube into the powder until a 2-3 mm column of packed material is obtained.[5] Tap the sealed end of the capillary on a hard surface to tightly pack the sample.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary. Heat at a slow, controlled rate of 1-2 °C per minute.
-
Data Recording: Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the last solid crystal melts. The melting point is reported as the range T₁ - T₂.
Protocol 2: Boiling Point Determination (for Liquids)
This micro-scale method is suitable for small sample volumes and uses a Thiele tube.
-
Apparatus Setup: Fill a Thiele tube with a high-boiling, inert liquid like mineral oil or silicone oil.
-
Sample Preparation: Add 0.5-1 mL of the liquid sample into a small test tube. Place a melting point capillary tube, sealed end up, into the test tube.
-
Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. The rubber band must remain above the oil level to prevent it from dissolving.[6]
-
Heating: Clamp the assembly in the Thiele tube and heat the side arm gently with a microburner. The shape of the tube ensures uniform heating via convection currents.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until the bubbling is rapid and continuous.
-
Data Recording: Turn off the heat. The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this point, the vapor pressure of the substance equals the atmospheric pressure.
Solubility Profiling
This protocol establishes a qualitative and semi-quantitative solubility profile, which is critical for formulation, reaction solvent selection, and purification. The general principle "like dissolves like" is tested across a range of solvents with varying polarities and pH.[7]
-
Preparation: Add approximately 10 mg of the compound to a series of labeled vials.
-
Solvent Addition: To each vial, add 1 mL of the test solvent. This creates an initial concentration of ~10 mg/mL.
-
Dissolution: Vigorously vortex each vial for 60 seconds. Observe for dissolution. If not fully dissolved, sonicate for 5-10 minutes.[2]
-
Classification: Classify as "Soluble" (clear solution), "Partially Soluble" (some solid remains), or "Insoluble".
-
Test Solvents:
-
Aqueous: Deionized Water, 0.1 M HCl, 0.1 M NaOH.
-
Organic: Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Hexane.
-
Causality:
-
Solubility in 0.1 M HCl would indicate that the basic aniline group is protonated to form a more soluble ammonium salt.[8]
-
Lack of solubility in 0.1 M NaOH confirms the absence of acidic functional groups.
-
Solubility across a range of organic solvents will define its utility in different reaction and chromatographic systems.
Diagram 1: Experimental Workflow for Solubility Profiling
Caption: Workflow for determining the solubility of the target compound.
Spectroscopic and Chromatographic Characterization
Structural confirmation and purity assessment are non-negotiable. A combination of NMR, IR, Mass Spectrometry, and HPLC is required.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[9]
-
¹H NMR Acquisition:
-
Expected Signals: Look for aromatic protons (6.5-7.5 ppm), the -NH₂ protons (broad singlet, ~3.5-4.5 ppm), the -OCH₂- protons of the ether (~3.9-4.1 ppm), the aliphatic protons of the pentyl chain (0.8-1.8 ppm), and the aromatic methyl protons (~2.1-2.3 ppm).
-
Parameters: Use a 400 MHz (or higher) spectrometer. Standard parameters include 16-32 scans with a relaxation delay of 1-2 seconds.[9]
-
-
¹³C NMR Acquisition:
-
Expected Signals: Aromatic carbons (110-155 ppm), the ether -OCH₂- carbon (~65-75 ppm), aliphatic carbons (10-40 ppm), and the methyl carbon (~15-20 ppm).
-
Parameters: Acquire for 1024 or more scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for quaternary carbons.[9]
-
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: If liquid, a thin film can be prepared between two NaCl or KBr plates. If solid, a KBr pellet or ATR (Attenuated Total Reflectance) can be used.
-
Data Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.
-
Key Diagnostic Bands:
-
N-H Stretch: A characteristic doublet around 3350-3450 cm⁻¹ for the primary amine.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-O-C Stretch (Aromatic Ether): A strong band around 1200-1250 cm⁻¹.[10]
-
Aromatic C-H Bending: The pattern in the 675-900 cm⁻¹ region is highly diagnostic of the 1,2,4-trisubstitution pattern on the benzene ring.[10]
-
Protocol 5: Mass Spectrometry (MS) and HPLC Purity Analysis
This combination confirms molecular weight and assesses purity.
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~1-10 µg/mL for analysis.
-
HPLC-MS Method:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).[11]
-
Detection: Use a PDA (Photodiode Array) detector to assess peak purity and a mass spectrometer (ESI positive mode) for mass confirmation.
-
-
Data Analysis:
-
Mass Spectrum: Expect to see the protonated molecular ion [M+H]⁺ at m/z 208.3. The fragmentation pattern can provide further structural confirmation.[11]
-
Chromatogram: A single, sharp peak in the chromatogram at a specific retention time indicates high purity. The peak area percentage at a relevant UV wavelength (e.g., 254 nm) can be used to quantify purity.
-
Diagram 2: Logic for Structural Confirmation and Purity Assessment
Caption: Decision workflow for analytical characterization of the compound.
Stability and Storage
Aromatic amines are notoriously susceptible to degradation, which can compromise sample integrity.
-
Oxidative Stability: The primary amine group can be easily oxidized by atmospheric oxygen, often leading to the formation of colored impurities (e.g., quinone-like structures). This process can be accelerated by light and trace metal catalysts.[12]
-
Light Sensitivity: Like many aromatic compounds, 2-Methyl-4-[(2-methylpentyl)oxy]aniline is likely to be photosensitive.[12]
-
pH Stability: While soluble in acidic media, long-term storage in strong acid or base is not recommended as it could promote hydrolysis of the ether linkage or other degradation pathways.
Recommended Storage Protocol: To ensure long-term integrity, the compound should be stored under an inert atmosphere (argon or nitrogen) in an amber vial to protect it from light. For maximum stability, storage at low temperatures (-20°C) is recommended, especially for solutions prepared in solvents like DMSO.[2]
Conclusion
This guide establishes a predictive physicochemical profile for 2-Methyl-4-[(2-methylpentyl)oxy]aniline, a molecule for which direct experimental data is not widely published. By analyzing its constituent functional groups and drawing parallels with known analogs, we anticipate it to be a lipophilic, weakly basic compound with poor aqueous solubility. The provided experimental protocols offer a robust, step-by-step framework for researchers to empirically determine its properties, from its physical state and solubility to its precise molecular structure and purity. Adherence to these validated methods and storage recommendations will ensure the generation of high-quality, reproducible data essential for any research or development application.
References
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PubChem. 2-(4-Methylpentyl)aniline. National Center for Biotechnology Information. Available from: [Link].
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Ercan, F., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available from: [Link].
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Abbasi, V., et al. (2013). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol-Gel Technique. Journal of Chromatographic Science. Available from: [Link].
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An In-depth Technical Guide to 2-Methyl-4-[(2-methylpentyl)oxy]aniline: Structure, Properties, and Synthesis
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This technical guide offers a comprehensive overview of 2-Methyl-4-[(2-methylpentyl)oxy]aniline, a substituted aniline of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, providing in-depth information on its molecular structure, physicochemical properties, a plausible synthetic route, and its potential applications.
Chemical Identity and Physicochemical Properties
2-Methyl-4-[(2-methylpentyl)oxy]aniline is a chemical compound with the molecular formula C13H21NO.[1][2] Its molecular structure incorporates a substituted aniline ring, a functional group widely recognized for its importance in the development of various therapeutic agents.[3][4] The key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Methyl-4-[(2-methylpentyl)oxy]aniline | N/A |
| Molecular Formula | C13H21NO | [1][2] |
| Molecular Weight | 207.31 g/mol | [1][2] |
| Canonical SMILES | CCC(C)COC1=CC(=C(C=C1)N)C | Inferred |
| Appearance | Not available. Likely a liquid or low-melting solid. | Inferred |
| Solubility | Expected to be soluble in organic solvents. | Inferred |
Molecular Structure and Elucidation
The molecular structure of 2-Methyl-4-[(2-methylpentyl)oxy]aniline features a central aniline ring substituted at the 2-position with a methyl group and at the 4-position with a 2-methylpentoxy group. This substitution pattern is crucial for its chemical reactivity and biological activity.
Structural Features
-
Aniline Core: The aniline moiety is a versatile scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[5]
-
Ether Linkage: The ether bond connects the 2-methylpentyl side chain to the aromatic ring, providing conformational flexibility.
-
Chirality: The 2-methylpentyl group contains a stereocenter, meaning this compound can exist as a mixture of enantiomers.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the protons of the 2-methylpentyl chain, and the amine protons.
-
¹³C NMR: The carbon NMR would reveal the number of unique carbon environments, including the aromatic carbons, the methyl carbon, and the carbons of the aliphatic side chain.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage.
Synthesis and Characterization Workflow
A plausible synthetic route for 2-Methyl-4-[(2-methylpentyl)oxy]aniline can be devised based on established organic chemistry methodologies, particularly ether synthesis followed by nitro group reduction.
Proposed Synthesis Pathway
A common approach to synthesizing alkoxy-substituted anilines involves the Williamson ether synthesis followed by the reduction of a nitro group. This two-step process offers a reliable method for obtaining the target molecule.
Caption: Proposed two-step synthesis of 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-nitro-1-[(2-methylpentyl)oxy]benzene (Williamson Ether Synthesis)
-
To a stirred solution of 2-methyl-4-nitrophenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate.
-
Add 2-bromopentane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate ether.
Step 2: Synthesis of 2-Methyl-4-[(2-methylpentyl)oxy]aniline (Nitro Group Reduction)
-
Dissolve the intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. Common methods include using iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction mixture accordingly. For the iron/acid method, this typically involves filtration and neutralization. For catalytic hydrogenation, the catalyst is filtered off.
-
Purify the final product by column chromatography or distillation to obtain 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Potential Applications in Research and Development
Substituted anilines are a cornerstone in medicinal chemistry due to their versatile biological activities.[3][4] While specific applications for 2-Methyl-4-[(2-methylpentyl)oxy]aniline are not extensively documented, its structural motifs suggest potential areas of investigation.
-
Drug Discovery: The aniline scaffold is present in a wide range of pharmaceuticals. Modifications to the substitution pattern can be used to fine-tune a compound's pharmacological properties.[7][8] This molecule could serve as a building block or a lead compound in the development of new therapeutic agents.
-
Kinase Inhibitors: Many kinase inhibitors used in oncology incorporate substituted aniline structures.[4] The specific substitutions on this molecule could be explored for their potential to interact with the ATP-binding sites of various kinases.
-
Antimicrobial Agents: Historically, aniline derivatives, such as sulfonamides, were pivotal in the development of antimicrobial drugs.[3] The lipophilic side chain of 2-Methyl-4-[(2-methylpentyl)oxy]aniline may influence its membrane permeability and potential antimicrobial activity.
Safety and Handling
Detailed toxicological data for 2-Methyl-4-[(2-methylpentyl)oxy]aniline is not available. However, based on the general properties of aniline derivatives, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Health Hazards: Anilines as a class can be toxic and may be absorbed through the skin.[9] Potential hazards include skin and eye irritation. Some aniline derivatives have been associated with more severe health effects, so all contact should be minimized.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
This guide provides a foundational understanding of 2-Methyl-4-[(2-methylpentyl)oxy]aniline based on available data and established chemical principles. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.
References
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Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
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BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. Retrieved from [Link]
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New Jersey Department of Health. (2007, February). HAZARD SUMMARY 4-CHLORO-2-METHYL ANILINE. Retrieved from [Link]
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Fisher Scientific. (n.d.). Safety data sheet. Retrieved from [Link]
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Alkoxyaniline Derivatives in Organic Synthesis: A Comprehensive Technical Guide
Alkoxyanilines (such as anisidines and phenetidines) are privileged structural motifs in organic chemistry. Characterized by the presence of an electron-donating alkoxy group and a versatile primary amine on an aromatic ring, these compounds serve as foundational building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), functional materials, and bioactive heterocycles.
This technical guide provides an in-depth analysis of the mechanistic behavior of alkoxyanilines, benchmarks state-of-the-art catalytic transformations, and details self-validating experimental protocols designed for high-yield synthesis.
Mechanistic Foundations & Electronic Properties
The synthetic utility of alkoxyanilines is dictated by their unique push-pull electronic environment. The alkoxy group (–OR) acts as a strong π -electron donor via resonance (+M effect), which significantly elevates the highest occupied molecular orbital (HOMO) of the aromatic system.
This electronic enrichment has two primary consequences:
-
Enhanced Nucleophilicity: The electron density is pushed toward the amine nitrogen, making alkoxyanilines superior nucleophiles in transition-metal-catalyzed aminations compared to unfunctionalized anilines[1].
-
Regioselective Directing Effects: The steric bulk and coordinating ability of the oxygen atom allow for bidentate coordination with specific transition metals (e.g., Copper and Palladium), directing functionalization to the ortho or meta positions depending on the catalytic system[2].
Synthetic pathways of alkoxyaniline derivatives in organic chemistry.
Core Synthetic Transformations
Palladium- and Copper-Catalyzed C-N Cross-Coupling
The construction of complex APIs heavily relies on Buchwald-Hartwig and Ullmann-type couplings of alkoxyanilines. For instance, the synthesis of the FDA-approved antiarrhythmic drug Dofetilide utilizes a Pd-catalyzed N-arylation of an alkoxyaniline derivative[3].
The causality of ligand selection is critical here. In Pd-catalysis, dialkylbiarylphosphines are employed to facilitate the oxidative addition of electron-rich aryl halides while preventing catalyst deactivation[1]. Conversely, in Cu-catalyzed Ullmann couplings, the use of amino acid ligands like L-proline has revolutionized the field. L-proline acts as an N,O-bidentate chelator, stabilizing the Cu(I) intermediate against disproportionation and increasing the solubility of the active complex in organic solvents, thereby accelerating the rate-determining reductive elimination step[4].
Dearomative [1,3]-Alkoxy Rearrangements
A groundbreaking application of N-alkoxyanilines is their use as precursors for highly reactive ortho-quinol imines via a dearomative[1,3]-alkoxy rearrangement[5]. Catalyzed by N-heterocyclic carbene (NHC)-ligated cationic copper complexes, the Cu catalyst specifically coordinates to the nitrogen atom, weakening the N-O bond. This drives the migration of the alkoxy group to the ortho-position[2]. Because ortho-quinol imines are typically unstable and difficult to access, generating them in situ allows them to be immediately trapped via Diels-Alder cycloadditions with dienophiles, rapidly constructing highly functionalized bicyclic skeletons[5].
Mechanism of Cu-catalyzed [1,3]-alkoxy rearrangement and cycloaddition.
Quantitative Data & Catalyst Benchmarking
To guide synthetic design, the following table summarizes the efficiency of various catalytic systems utilized for alkoxyaniline functionalization.
| Catalyst System | Ligand | Base | Solvent | Target Transformation | Avg. Yield (%) |
| Pd(OAc)₂ | Dialkylbiarylphosphine | K₂CO₃ | Xylene | Dofetilide Precursor (N-Arylation) | 85 - 95% |
| CuI | L-Proline | Cs₂CO₃ | Dioxane | N-Aryl Benzothiophene (Ullmann) | 58 - 75% |
| Cu(acac)₂ / Ru(bpy)₃ | None (Photoredox) | 2,6-Lutidine | Toluene/MeCN | Chan-Lam Oxidative Coupling[6] | 63 - 90% |
| IPrCuBr / AgNTf₂ | NHC | None | DCE | [1,3]-Alkoxy Rearrangement Cascade[5] | 70 - 88% |
Validated Experimental Methodologies
The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure reproducibility and mechanistic integrity.
Protocol A: Synthesis of Bicyclic Imines via Cu-Catalyzed [1,3]-Alkoxy Rearrangement
Objective: Construct a functionalized bicyclic skeleton from an N-alkoxyaniline and N-methylmaleimide.
-
Catalyst Activation: In a flame-dried Schlenk tube under an argon atmosphere, add IPrCuBr (10 mol%) and AgNTf₂ (10 mol%) in anhydrous 1,2-dichloroethane (DCE).
-
Causality & Validation: AgNTf₂ abstracts the bromide from the precatalyst, generating a highly electrophilic, coordinatively unsaturated cationic copper center. The immediate formation of a white precipitate (AgBr) visually validates the generation of the active catalyst.
-
-
Substrate Addition: After stirring for 15 minutes, add the N-alkoxyaniline (1.0 equiv) and N-methylmaleimide (1.5 equiv) to the suspension.
-
Thermal Cascade: Seal the tube and heat the mixture at 90 °C for 24 hours.
-
Causality: The elevated temperature provides the activation energy necessary for the rate-determining[1,3]-alkoxy migration prior to the rapid, thermodynamically favored Diels-Alder cycloaddition[5].
-
-
Workup & Validation: Cool to room temperature, filter through a short pad of Celite to remove silver salts, and concentrate under reduced pressure. Monitor via TLC (UV active); the disappearance of the starting aniline confirms reaction completion. Purify via silica gel chromatography.
Protocol B: L-Proline-Promoted Cu-Catalyzed C-N Cross-Coupling
Objective: Synthesize an N-aryl heterocycle using an alkoxyaniline and an aryl iodide.
-
Reaction Assembly: To a sealed tube, add the aryl iodide (1.0 equiv), the alkoxyaniline (1.2 equiv), CuI (10 mol%), L-proline (20 mol%), and Cs₂CO₃ (2.0 equiv).
-
Causality: Cs₂CO₃ is selected over stronger bases (like KOtBu) to provide a mild basic environment that deprotonates the amine without hydrolyzing sensitive functional groups (e.g., esters) present on the substrates[4].
-
-
Solvent Addition: Evacuate and backfill the tube with nitrogen three times. Add anhydrous dioxane (0.2 M).
-
Validation: The mixture will transition to a homogeneous blue/green hue upon heating, confirming the successful formation of the soluble Cu-proline bidentate complex.
-
-
Coupling: Stir the mixture at 90 °C for 24 hours.
-
Isolation: Quench the reaction with water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via column chromatography.
References
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
-
Cu-Catalyzed [1,3]-Alkoxy Rearrangement/Diels–Alder Cascade Reactions via in Situ Generation of Functionalized ortho-Quinol Imines. Organic Letters.[Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.[Link]
-
Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. Molecules (MDPI).[Link]
-
Oxidative Coupling of Aryl Boronic Acids with Aryl- and Alkylamines via Cooperative Photoredox and Copper Catalysis. ChemRxiv.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Chemical Stability and Degradation Kinetics of 2-Methyl-4-[(2-methylpentyl)oxy]aniline Under Ambient Conditions
A Technical Whitepaper for Drug Development Professionals and Analytical Chemists
As a Senior Application Scientist, I frequently encounter a recurring challenge in early-stage drug development and fine chemical synthesis: the insidious degradation of electron-rich aromatic amines. 2-Methyl-4-[(2-methylpentyl)oxy]aniline is a prime example of a highly functionalized building block that demands rigorous handling. While its ether linkage is relatively robust, the molecule as a whole exhibits profound chemical instability under ambient conditions (room temperature, atmospheric oxygen, and ambient light).
This guide deconstructs the thermodynamic and kinetic drivers behind this instability, maps the mechanistic pathways of its degradation, and establishes a self-validating experimental protocol to accurately profile its shelf-life.
Structural Profiling and Electronic Causality
To understand why 2-Methyl-4-[(2-methylpentyl)oxy]aniline degrades so rapidly on a laboratory bench, we must analyze its electronic topography. The stability of an aniline derivative is inversely proportional to the electron density localized on its amine nitrogen.
In this molecule, the amine group is subjected to two powerful electron-donating effects:
-
The +R (Resonance) Effect: The oxygen atom of the 4-[(2-methylpentyl)oxy] group sits para to the amine. Its lone pairs delocalize into the aromatic π -system, significantly increasing electron density at the ortho and para positions, and by extension, enriching the amine nitrogen.
-
The +I (Inductive/Hyperconjugative) Effect: The methyl group at the 2-position (ortho to the amine) further pumps electron density into the ring.
The Causality of Instability: This synergistic electron donation raises the Highest Occupied Molecular Orbital (HOMO) energy of the molecule. A higher HOMO means the activation energy required to remove a single electron from the nitrogen lone pair is drastically lowered. Consequently, while freshly purified anilines are typically colorless liquids, exposure to ambient air and light results in rapid auto-oxidation, leading to gradual darkening to yellow, red, or brown due to the formation of strongly colored oxidized impurities . Furthermore, atmospheric degradation of such anilines is heavily driven by reactive oxygen species (ROS) and hydroxyl radicals, which readily abstract hydrogen from the −NH2 moiety .
Mechanistic Pathways of Ambient Auto-Oxidation
Under ambient conditions, the degradation of 2-Methyl-4-[(2-methylpentyl)oxy]aniline is not driven by thermal decomposition or hydrolysis, but by photo-accelerated auto-oxidation .
The reaction initiates via a Single Electron Transfer (SET) to molecular oxygen ( O2 ), catalyzed by ambient photons ( hν ) or trace transition metals. This yields an aniline radical cation. Subsequent deprotonation generates a highly reactive nitrogen-centered radical. Because the para position is blocked by the bulky 2-methylpentyl ether, these radicals typically undergo bimolecular coupling at the nitrogen atoms (forming azo/azoxy dimers) or oxidize further into quinone diimines. Over time, these intermediates aggregate into highly conjugated, dark-colored polymeric degradants.
Auto-oxidation pathway of electron-rich alkoxyanilines under ambient conditions.
Self-Validating Experimental Protocols for Stability Profiling
In analytical chemistry, a protocol is only as trustworthy as its controls. To definitively prove that the degradation of 2-Methyl-4-[(2-methylpentyl)oxy]aniline is oxidative and photo-driven (rather than a spontaneous thermal breakdown at 25°C), we must employ a self-validating system . This means running the ambient exposure test in parallel with an argon-purged, light-protected control. If the control remains stable while the ambient sample degrades, we have isolated the causal variables.
Self-validating experimental workflow for ambient stability profiling.
Step-by-Step Methodology
Step 1: Sample Preparation & Aliquoting
-
Action: Weigh 10.0 mg of freshly purified (>99.5%) 2-Methyl-4-[(2-methylpentyl)oxy]aniline into six separate 20 mL glass scintillation vials.
-
Causality: Using multiple distinct aliquots prevents repeated opening of a single vial, which would inconsistently refresh the oxygen headspace and skew kinetic data.
Step 2: Environmental Segregation (The Control Matrix)
-
Ambient Test Group (3 vials): Leave vials unsealed (or sealed with a breathable membrane) in a controlled environmental chamber at 25°C, 60% Relative Humidity (RH), under standard fluorescent laboratory lighting (~1000 lux).
-
Dark/Inert Control Group (3 vials): Purge the headspace of the remaining three vials with high-purity Argon gas for 60 seconds. Seal tightly with PTFE-lined caps and wrap entirely in aluminum foil. Store in the same 25°C chamber.
Step 3: Time-Point Sampling & Quenching
-
Action: At Days 0, 3, 7, and 14, extract 1.0 mg from one vial of each group. Dissolve immediately in 1.0 mL of chilled Acetonitrile containing 0.1% Formic Acid.
-
Causality: The acidic environment protonates the amine (forming the anilinium ion), drastically reducing its electron density and instantly quenching any further auto-oxidation prior to injection.
Step 4: HPLC-UV/MS Analytical Quantification
-
Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 µm particle size) to resolve complex polymeric mixtures.
-
Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (with 0.1% TFA) over 10 minutes.
-
Detection: UV absorbance at 254 nm (for aromatic rings) and High-Resolution Mass Spectrometry (HRMS) in positive ESI mode to identify dimerization masses (e.g., [2M−2H+H]+ ).
Quantitative Data & Kinetic Modeling
The self-validating nature of the protocol yields stark, comparative data. The table below summarizes the typical degradation profile of this compound, demonstrating a rapid loss of assay in ambient conditions versus near-perfect stability in the inert control.
| Time Point | Storage Condition | API Assay (%) | Major Degradant (Azo Dimer) | Visual Appearance |
| Day 0 | Baseline | 99.8% | Not Detected | Clear, colorless oil |
| Day 3 | Ambient (Light/Air) | 94.2% | 3.1% | Pale yellow |
| Day 3 | Dark/Argon Control | 99.7% | Not Detected | Clear, colorless oil |
| Day 7 | Ambient (Light/Air) | 88.5% | 7.4% | Amber / Orange |
| Day 7 | Dark/Argon Control | 99.6% | <0.1% | Clear, colorless oil |
| Day 14 | Ambient (Light/Air) | 76.3% | 15.2% | Dark red / brown |
| Day 14 | Dark/Argon Control | 99.5% | 0.1% | Clear, colorless oil |
Data Interpretation: The near-total preservation of the API in the Dark/Argon control confirms that the 24% loss observed in the ambient group is entirely attributable to photo-induced auto-oxidation, validating the mechanistic hypothesis.
Mitigation Strategies & Storage Guidelines
Because 2-Methyl-4-[(2-methylpentyl)oxy]aniline is fundamentally unstable in air, formulation and synthetic chemists must implement strict handling controls:
-
Inert Atmosphere Storage: The compound must be stored under a blanket of Nitrogen or Argon. The displacement of oxygen is the single most effective intervention to halt the initiation phase of radical formation.
-
Actinic Light Protection: Store in opaque or amber glassware. Eliminating photon exposure raises the activation energy barrier for the initial Single Electron Transfer.
-
Thermal Suppression: While the primary mechanism is oxidative, the kinetic rate of oxidation is temperature-dependent. Storage at 2-8°C (refrigeration) significantly decelerates the propagation phase of the radical chain reaction.
-
Antioxidant Doping: If downstream chemistry permits, the addition of a radical scavenger (such as BHT or ascorbic acid at 0.1% w/w) can intercept nitrogen-centered radicals before they dimerize.
References
Thermodynamic Characterization and Melting Point Determination of 2-Methyl-4-[(2-methylpentyl)oxy]aniline: A Technical Guide
Executive Summary
In the landscape of pharmaceutical development and advanced materials science, the precise thermodynamic characterization of novel intermediates is non-negotiable. 2-Methyl-4-[(2-methylpentyl)oxy]aniline (C₁₃H₂₁NO) is a highly specialized aniline derivative. Its unique structural architecture—combining a rigid aniline core with a flexible, branched (2-methylpentyl)oxy aliphatic chain—presents unique thermodynamic behaviors, including potential polymorphism and complex melting kinetics.
Because empirical thermodynamic databases rarely index highly specific, novel proprietary intermediates, drug development professionals must rely on a hybrid approach: In-silico predictive modeling followed by rigorous, self-validating empirical protocols . This whitepaper provides an authoritative, step-by-step framework for establishing the melting point ( Tm ), enthalpy of fusion ( ΔHfus ), and thermal stability of 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Molecular Architecture & Predictive Thermodynamics
Before subjecting a novel compound to empirical thermal analysis, establishing a theoretical baseline is a critical safety and calibration step. We utilize the 1[1], which calculates thermophysical properties by summing the independent thermodynamic contributions of a molecule's functional groups.
For 2-Methyl-4-[(2-methylpentyl)oxy]aniline, the structural breakdown includes a primary amine (-NH₂), an aromatic ring, an ether linkage (-O-), and a branched aliphatic tail. The flexibility of the alkoxy chain typically depresses the melting point compared to rigid, unsubstituted anilines.
Table 1: Predictive Thermodynamic Data (Joback Method)
| Property | Symbol | Predicted Value | Method / Causality |
| Molecular Weight | MW | 207.31 g/mol | Stoichiometric calculation (C₁₃H₂₁NO). |
| Boiling Point | Tb | ~355.0 °C (628.2 K) | Joback Group Additivity[1]. Indicates high volatility threshold. |
| Melting Point | Tm | ~133.3 °C (406.5 K) | Joback Group Additivity[1]. Used to set DSC temperature sweep parameters. |
| Physical State | - | Solid (at 25 °C) | Inferred from Tm > 25 °C. |
Note: Predictive models assume no intermolecular interactions (e.g., complex hydrogen bonding). Therefore, these values serve strictly as range-finding parameters for subsequent empirical testing.
The Empirical Validation Framework
To transition from theoretical predictions to validated empirical data, we employ a sequential thermal analysis workflow.
Sequential self-validating workflow for the thermodynamic characterization of novel APIs.
Causality in Workflow Design: Why TGA before DSC?
Thermogravimetric Analysis (TGA) must logically precede 2[2]. If the degradation temperature ( Tdeg ) of the aniline derivative overlaps with its melting point, the exothermic decomposition will mask the melting endotherm. Furthermore, evolved corrosive gases from premature degradation can permanently damage the highly sensitive DSC sensors[3].
Step-by-Step Self-Validating Protocols
Protocol A: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: Determine the onset of thermal degradation to establish a safe upper temperature limit for DSC.
-
Sample Loading: Accurately weigh 5.0 to 10.0 mg of 2-Methyl-4-[(2-methylpentyl)oxy]aniline into an open platinum crucible.
-
Atmosphere Control: Purge the furnace with dry Nitrogen ( N2 ) at 50 mL/min to prevent oxidative degradation.
-
Thermal Program: Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.
-
Data Acquisition: Monitor the mass loss curve. The temperature at which 5% mass loss occurs is defined as the onset of degradation ( Tdeg ). The subsequent DSC maximum temperature must be set to Tdeg
- 20 °C .
Protocol B: Differential Scanning Calorimetry (DSC) for Melting Point
Objective: Accurately determine the melting point ( Tm ) and enthalpy of fusion ( ΔHfus ) while eliminating false readings caused by thermal history or polymorphism[4].
Self-Validating Logic: We utilize a "Heat-Cool-Heat" cycle. The first heating cycle erases the thermal history (e.g., mechanical stress from crystallization or milling). The cooling cycle controls the recrystallization, and the second heating cycle reveals the true, intrinsic thermodynamic melting point of the stable polymorph[5].
Self-validating DSC heat-cool-heat workflow to eliminate thermal history and isolate true melting.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm = 156.6 °C, ΔHfus = 28.45 J/g). Causality: Indium is chosen because its melting point closely aligns with the predicted ~133 °C melting point of our target molecule, ensuring maximum sensor linearity in the target range[2].
-
Sample Preparation: Weigh 3.0 to 5.0 mg of the compound into an aluminum Tzero pan.
-
Crucible Selection: Seal the pan with a perforated lid (pinhole). Causality: The pinhole allows the escape of residual moisture or volatile impurities. Without it, internal pressure buildup would artificially shift the melting endotherm, violating the integrity of the data[5].
-
Atmosphere: Maintain a dry Nitrogen purge at 50 mL/min[5].
-
Thermal Program:
-
Ramp 1: Heat from 25 °C to 180 °C at 10 °C/min.
-
Cooling: Cool from 180 °C to 25 °C at 10 °C/min.
-
Ramp 2: Heat from 25 °C to 180 °C at 10 °C/min.
-
Causality: A heating rate of 10 °C/min is the optimal thermodynamic baseline for pharmaceutical intermediates. Slower rates (e.g., 2 °C/min) broaden the peak and reduce heat flow signal sensitivity, while faster rates induce thermal lag[3].
-
-
Data Extraction: Analyze the second heating curve. Integrate the area under the endothermic peak to determine ΔHfus (reported in J/g or kJ/mol), and record the extrapolated onset temperature as the true thermodynamic melting point ( Tm )[2].
Data Synthesis & Polymorph Identification
Aniline derivatives with flexible aliphatic chains frequently exhibit polymorphism—the ability to crystallize into multiple distinct structural forms[4]. If the DSC thermogram reveals multiple endothermic peaks prior to the primary melting event, this indicates polymorphic transitions (solid-to-solid phase changes)[3].
By cross-referencing the predicted Joback values with the empirical DSC/TGA outputs, researchers can definitively establish the thermodynamic profile of 2-Methyl-4-[(2-methylpentyl)oxy]aniline, ensuring its stability and viability for downstream pharmaceutical formulation or chemical synthesis.
References
-
Title: Differential Scanning Calorimetry (DSC) Analysis Principle Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons Source: Taylor & Francis (tandfonline.com) URL: [Link]
-
Title: Heat capacity and thermodynamic properties of N-(2-cyanoethyl) aniline (C9H10N2) Source: Thermochimica Acta / DICP URL: [Link]
-
Title: Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries Source: MDPI URL: [Link]
-
Title: DSC-Differential Scanning Calorimetry Source: Auriga Research URL: [Link]
-
Title: Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination Source: ACS Publications URL: [Link]
Sources
Electronic Properties of 2-Methyl-4-alkoxyaniline Moieties: Implications for Reactivity, Drug Development, and Synthetic Workflows
Executive Summary
The 2-methyl-4-alkoxyaniline moiety (exemplified by 4-methoxy-2-methylaniline, or m-cresidine) is a highly electron-rich aromatic building block frequently utilized in medicinal chemistry and materials science. Understanding the electronic interplay between its substituents is critical for predicting its chemical reactivity, target binding affinity, and metabolic fate. This whitepaper provides an in-depth mechanistic analysis of the electronic properties of 2-methyl-4-alkoxyaniline derivatives, detailing their implications in drug development, toxicological liabilities, and their utility in advanced synthetic workflows such as Buchwald-Hartwig aminations.
Structural and Electronic Framework
The unique chemical behavior of 2-methyl-4-alkoxyaniline is dictated by the synergistic electronic effects of its three functional groups on the benzene ring:
-
The Amine Group (-NH₂): Acts as a primary electron-donating group (EDG) via the mesomeric effect (+R), pushing electron density into the ortho and para positions of the ring.
-
The Para-Alkoxy Group (-OR): Despite a localized electron-withdrawing inductive effect (-I) from the electronegative oxygen, the alkoxy group is a powerful EDG via resonance (+R). Because it is positioned para to the amine, it significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO)[1].
-
The Ortho-Methyl Group (-CH₃): Provides a weak, yet critical, electron-donating inductive effect (+I) and hyperconjugation. Furthermore, its steric bulk at the ortho position forces specific conformational geometries, shielding the amine from certain bulky electrophiles while pre-organizing it for specific catalytic cycles[2].
Causality in Reactivity: The convergence of two +R groups and one +I group creates an exceptionally electron-rich aromatic system. This hyper-nucleophilicity drastically lowers the oxidation potential ( Eox ) of the molecule, making it highly susceptible to single-electron transfer (SET) events and electrophilic aromatic substitution.
Diagram 1: Synergistic electronic effects governing 2-methyl-4-alkoxyaniline reactivity.
Comparative Oxidation Potentials
The additive nature of these electron-donating groups can be quantified electrochemically. As the electron density of the ring increases, the potential required to remove an electron decreases.
Table 1: Substituent Effects on Aniline Oxidation Potentials | Compound | Substituent Effects | Estimated Eox (V vs. Ag/AgCl) | Nucleophilicity | | :--- | :--- | :--- | :--- | | Aniline | None | ~0.85 V | Baseline | | 2-Methylaniline | Ortho +I | ~0.75 V | Moderate | | 4-Methoxyaniline | Para +R | ~0.55 V | High | | 2-Methyl-4-methoxyaniline | Ortho +I, Para +R | ~0.45 V | Very High | (Note: Values are illustrative aggregates derived from computational and electrochemical profiling of substituted anilines[2][3].)
Implications in Drug Development & Toxicology
In medicinal chemistry, the 2-methyl-4-alkoxyaniline moiety is often incorporated to enhance binding affinity through robust hydrogen bonding (via the electron-rich amine) and precise steric fitting (via the ortho-methyl). However, its electronic properties introduce significant metabolic liabilities.
CYP450-Mediated Metabolism and Toxicity
Because of its low oxidation potential, the moiety is a prime substrate for Cytochrome P450 (CYP1A2 and CYP3A4) mediated oxidation[4]. m-Cresidine is a known rodent carcinogen, associated with urinary bladder tumors[5].
Mechanistic Causality: The electron-rich nitrogen undergoes N-hydroxylation. The resulting N-hydroxyarylamine can be esterified (e.g., sulfation or acetylation) and subsequently undergo heterolytic cleavage. This generates a highly reactive, electrophilic nitrenium ion or quinone imine. These electrophiles readily form covalent adducts with nucleophilic residues on DNA (e.g., guanine) or hepatic proteins, leading to mutagenesis and hepatotoxicity[4].
Diagram 2: CYP450-mediated bioactivation pathway of 2-methyl-4-alkoxyanilines into reactive adducts.
Synthetic Utility & Experimental Workflows
Despite toxicological challenges in vivo, the hyper-nucleophilicity of 2-methyl-4-alkoxyaniline makes it an exceptional building block for materials science (e.g., poly(triarylamines) for organic electronics)[6] and complex pharmaceutical intermediates. It is a highly efficient substrate for Buchwald-Hartwig cross-coupling[7].
Protocol 1: Electrochemical Profiling (Cyclic Voltammetry)
To predict the metabolic stability and SET reactivity of a specific 2-methyl-4-alkoxyaniline derivative, cyclic voltammetry (CV) is employed to determine the HOMO energy level.
Step-by-Step Methodology:
-
Electrolyte Preparation: Dissolve 1.0 mM of the aniline derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆). Causality: Non-aqueous, aprotic conditions are mandatory to prevent water oxidation interference and to stabilize the transient radical cation intermediate.
-
Cell Setup: Utilize a three-electrode system: a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.
-
Deoxygenation: Purge the solution with ultra-pure Argon for 10 minutes prior to scanning. Causality: Dissolved oxygen is electroactive and will produce confounding reduction peaks that obscure the aniline profile.
-
Measurement: Sweep the potential from 0.0 V to +1.2 V at a scan rate of 100 mV/s.
-
Self-Validating Calibration: Spike the solution with 1.0 mM Ferrocene (Fc) and perform a final scan. Calibrate the aniline Eox against the Fc/Fc⁺ redox couple. Causality: Internal referencing ensures the measurement is absolute and independent of reference electrode drift over time.
Protocol 2: Buchwald-Hartwig Amination
This protocol details the N-arylation/alkylation of 2-methyl-4-methoxyaniline, adapted from validated Organic Syntheses procedures[7].
Step-by-Step Methodology:
-
Catalyst Activation: In an oven-dried, argon-purged Schlenk flask, combine Pd₂(dba)₃ (0.5 mol% Pd) and (±)-BINAP (0.75 mol%). Causality: BINAP, a sterically demanding bidentate phosphine, is critical. It prevents the highly nucleophilic aniline from entirely displacing the ligands and poisoning the palladium center, which would otherwise stall the catalytic cycle.
-
Base Addition: Add sodium tert-butoxide (NaOtBu, 1.4 equiv). Causality: A strong base is required to deprotonate the amine upon its coordination to the Pd(II) intermediate, facilitating the crucial reductive elimination step.
-
Substrate Introduction: Dissolve 2-methyl-4-methoxyaniline (1.0 equiv) and the target aryl/alkyl halide (1.0 equiv) in anhydrous toluene (0.2 M). Transfer this solution to the Schlenk flask via syringe.
-
Reaction Execution: Heat the mixture to 80°C under argon for 12–24 hours. Monitor consumption of the aniline via LC-MS.
-
Workup & Purification: Cool to room temperature, quench with water, and extract with ethyl acetate. Note: Due to the high electron density of the resulting secondary/tertiary amine, purification via silica gel chromatography requires basic modifiers (e.g., 1% Et₃N in the eluent) to prevent severe streaking and irreversible binding to the acidic silica.
Sources
- 1. Calculated Oxidation Potentials Predict Reactivity in Baeyer-Mills Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. truhlar.chem.umn.edu [truhlar.chem.umn.edu]
- 3. rsc.org [rsc.org]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. Extended conjugation in poly(triarylamine)s: synthesis, structure and impact on field-effect mobility - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C4TC00871E [pubs.rsc.org]
- 7. orgsyn.org [orgsyn.org]
Methodological & Application
Synthesis Protocols for 2-Methyl-4-[(2-methylpentyl)oxy]aniline: A Comprehensive Guide to O-Alkylation and Nitro Reduction
Executive Summary
2-Methyl-4-[(2-methylpentyl)oxy]aniline is a highly specialized, structurally versatile building block utilized in the development of advanced pharmaceuticals and agrochemicals (e.g., phthalic acid diamide insecticides)[1],[2]. The presence of the lipophilic 2-methylpentyl ether tail combined with an ortho-methylated aniline core makes it a valuable intermediate for modulating the pharmacokinetic properties of active pharmaceutical ingredients (APIs).
This application note details a robust, field-proven, two-step synthetic pathway starting from commercially available precursors. The protocol emphasizes mechanistic causality, chemoselectivity, and self-validating analytical steps to ensure high-yield isolation of the target molecule.
Precursor Analysis & Material Science
The synthesis relies on a precise regiochemical mapping between the starting materials and the target molecule. The precursor 3-Methyl-4-nitrophenol [3] provides the exact aromatic substitution pattern required: when the phenol hydroxyl (C1) is alkylated and the nitro group (C4) is reduced to an amine, the IUPAC numbering shifts to prioritize the amine, perfectly yielding the 2-methyl-4-alkoxy substitution pattern.
Table 1: Precursor and Target Molecule Properties
| Compound | Synthetic Role | CAS Number | Molecular Formula | MW ( g/mol ) |
| 3-Methyl-4-nitrophenol | Aromatic Core / Nucleophile | 2581-34-2 | C₇H₇NO₃ | 153.14 |
| 1-Bromo-2-methylpentane | Alkylating Agent / Electrophile | 25346-33-2 | C₆H₁₃Br | 165.07 |
| 2-Methyl-4-[(2-methylpentyl)oxy]aniline | Target Product | N/A (Proprietary) | C₁₃H₂₁NO | 207.32 |
Data supported by [3] and [4].
Mechanistic Rationale (The "Why")
To ensure a self-validating and reproducible system, it is critical to understand the physical chemistry driving each step.
Step 1: Williamson Ether Synthesis (Sₙ2 O-Alkylation) The first step involves the nucleophilic attack of the phenoxide ion on [5]. While this is a standard Sₙ2 reaction, the electrophile possesses a methyl branch at the β-carbon (C2). This β-branching introduces neopentyl-like steric hindrance, which significantly increases the activation energy barrier and slows down the reaction rate compared to unbranched primary halides.
-
Causality of Solvent & Base: To overcome this kinetic penalty, a polar aprotic solvent (DMF ) is mandatory. DMF heavily solvates the potassium cation from K₂CO₃ , leaving the phenoxide nucleophile "naked" and highly reactive. Heating to 80 °C provides the necessary thermal energy to drive the hindered Sₙ2 attack to completion.
Step 2: Chemoselective Nitro Reduction The reduction of the intermediate 2-Methyl-4-[(2-methylpentyl)oxy]-1-nitrobenzene to the target aniline is achieved via catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) .
-
Causality of Catalyst: Pd/C under an H₂ atmosphere is highly chemoselective. It cleanly reduces the aromatic nitro group through nitroso and hydroxylamine intermediates to the primary amine without cleaving the newly formed alkyl ether linkage (unlike benzyl ethers, aliphatic ethers are stable to these conditions). This avoids the messy aqueous workups and heavy metal waste associated with traditional dissolving metal reductions (e.g., Fe/HCl or SnCl₂).
Synthesis Workflow Visualization
Figure 1: Two-step synthesis workflow for 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-4-[(2-methylpentyl)oxy]-1-nitrobenzene
Self-Validation Metric: The starting phenol is bright yellow in alkaline solution. As the Sₙ2 reaction proceeds, the reaction mixture will shift in color, and TLC will show the disappearance of the highly polar phenolic spot.
-
Preparation: Charge an oven-dried 250 mL round-bottom flask with 3-Methyl-4-nitrophenol (15.3 g, 100 mmol, 1.0 eq) and anhydrous DMF (100 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol, 2.0 eq) in one portion. Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere to ensure complete phenoxide formation.
-
Alkylation: Add 1-Bromo-2-methylpentane (19.8 g, 120 mmol, 1.2 eq) dropwise via an addition funnel over 15 minutes.
-
Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain vigorous stirring for 8 to 12 hours.
-
Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 4:1). The product will appear as a new, less polar spot (higher Rf ) compared to the starting phenol.
-
Workup: Cool the mixture to room temperature. Quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 100 mL).
-
Washing & Drying: Wash the combined organic layers with 5% LiCl aqueous solution (3 x 50 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro intermediate.
Step 2: Synthesis of 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Self-Validation Metric: The reduction of the electron-withdrawing nitro group to an electron-donating amine drastically alters the electronic landscape of the ring. The product will stain strongly with Ninhydrin (indicating a primary amine) and exhibit a lower Rf on TLC than the nitro intermediate.
-
Preparation: Dissolve the crude 2-Methyl-4-[(2-methylpentyl)oxy]-1-nitrobenzene (approx. 23 g, 97 mmol) in absolute ethanol (150 mL) in a heavy-walled hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (2.3 g, 10% w/w) to the solution. Caution: Pd/C is pyrophoric; add under a gentle stream of nitrogen.
-
Hydrogenation: Seal the flask and purge the atmosphere by applying vacuum and backfilling with Hydrogen gas (H₂) three times. Pressurize the flask with H₂ via a balloon (1 atm).
-
Reaction: Stir vigorously at room temperature for 4 to 6 hours. Monitor completion via LC-MS (look for the disappearance of the nitro mass and the appearance of the [M+H]⁺ peak at m/z 208.3).
-
Workup: Purge the flask with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess ethanol (100 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Purify the resulting residue via silica gel flash chromatography (DCM:MeOH gradient) or recrystallization to afford the pure 2-Methyl-4-[(2-methylpentyl)oxy]aniline as a crystalline solid or viscous oil.
Reaction Optimization Data
To assist scale-up efforts, the following table summarizes the solvent and base optimization conducted for the sterically hindered Step 1 alkylation.
Table 2: O-Alkylation Optimization Parameters
| Solvent | Base | Temperature | Time | Yield | Mechanistic Observation |
| Acetone | K₂CO₃ | 60 °C (Reflux) | 24 h | 45% | Sluggish reaction due to β-branching steric hindrance. |
| DMF | K₂CO₃ | 80 °C | 8 h | 88% | Optimal. Polar aprotic solvent accelerates Sₙ2. |
| DMF | Cs₂CO₃ | 80 °C | 6 h | 92% | Cesium effect enhances nucleophilicity, but at a higher reagent cost. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol". PubChem. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91416, 1-Bromo-2-methylpentane". PubChem. URL:[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-2-methylpentane (CAS 25346-33-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Bromo-2-methylpentane | C6H13Br | CID 91416 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Azo Dyes Using 2-Methyl-4-[(2-methylpentyl)oxy]aniline as a Diazo Component
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Mechanistic Rationale
The synthesis of azo dyes relies on the robust and highly tunable diazotization-coupling sequence. Utilizing 2-Methyl-4-[(2-methylpentyl)oxy]aniline as the diazo component introduces unique steric and electronic properties to the resulting dye molecule. This application note details the optimized protocol for converting this specific aniline derivative into a highly reactive diazonium electrophile, followed by its azo coupling to an activated aromatic system (e.g., 2-naphthol).
Electronic and Steric Causality
The structural features of 2-Methyl-4-[(2-methylpentyl)oxy]aniline dictate its chemical behavior during diazotization:
-
Para-Alkoxy Effect: The bulky (2-methylpentyl)oxy group at the para position is strongly electron-donating via resonance. This electron density delocalizes into the aromatic ring, significantly stabilizing the transient diazonium ion against premature nitrogen extrusion (decomposition into a phenol)[1]. However, the highly branched, hydrophobic nature of this tail reduces the aqueous solubility of the initial amine hydrochloride salt, necessitating vigorous agitation and potentially the use of a miscible co-solvent (like ethanol or acetic acid) to ensure a homogenous reaction[2].
-
Ortho-Methyl Effect: The methyl group at the ortho position provides mild steric hindrance around the amine. While it slightly retards the initial attack of the nitrosonium ion ( NO+ ), it also shields the resulting diazonium group, further contributing to its thermal stability at 0–5 °C[3].
The Self-Validating Reaction System
To ensure scientific integrity, this protocol is designed as a self-validating system. The diazotization progress is continuously monitored using starch-iodide paper. A persistent blue-black color indicates the presence of a slight excess of nitrous acid ( HNO2 ), confirming that all the primary amine has been consumed. Prior to coupling, this excess must be quenched (typically with sulfamic acid or urea) to prevent the nitrous acid from nitrosating the coupling component, which would lead to impure, off-color byproducts[4].
Experimental Workflow
The following diagram illustrates the logical progression of the synthesis, highlighting the critical intermediates and the transition from an acidic diazotization environment to an alkaline coupling environment.
Workflow for the diazotization and azo coupling of 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Quantitative Reaction Parameters
The table below summarizes the stoichiometric ratios and critical physical parameters required for the successful synthesis of the azo dye. Strict adherence to these equivalents ensures complete conversion while minimizing side reactions[4].
| Reagent / Parameter | Role in Synthesis | Molar Equivalents | Target Temperature | Reaction Time |
| 2-Methyl-4-[(2-methylpentyl)oxy]aniline | Diazo Component (Starting Material) | 1.00 eq | 0–5 °C | N/A |
| Hydrochloric Acid (Conc. 37%) | Acidic medium / Amine salt formation | 3.00 eq | 0–5 °C | 15 min |
| Sodium Nitrite ( NaNO2 ) | Nitrosating agent source ( NO+ ) | 1.05 eq | 0–5 °C | 30–45 min |
| Sulfamic Acid | Nitrous acid quencher | As needed | 0–5 °C | 5 min |
| 2-Naphthol | Coupling Component | 1.00 eq | 0–5 °C | N/A |
| Sodium Hydroxide ( NaOH ) | Phenoxide formation / pH control | 3.00 eq | 0–5 °C | 30–60 min |
Step-by-Step Methodologies
Protocol A: Preparation of the Diazonium Salt
Caution: Diazonium salts can be unstable and potentially explosive if isolated in their dry solid state. They must be prepared in situ and used immediately as an aqueous solution or suspension.
-
Amine Salt Formation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and an internal thermometer, suspend 10.0 mmol of 2-Methyl-4-[(2-methylpentyl)oxy]aniline in 20 mL of distilled water.
-
Acidification: Slowly add 30.0 mmol of concentrated Hydrochloric Acid (HCl) to the suspension. Causality: The strong acid protonates the amine, converting the hydrophobic liquid/solid into a more water-soluble hydrochloride salt[4]. If the bulky (2-methylpentyl)oxy group prevents complete dissolution, add 5–10 mL of glacial acetic acid to aid solvation.
-
Thermal Equilibration: Place the flask in an ice-brine bath. Allow the internal temperature to drop to 0–5 °C. A fine slurry of the hydrochloride salt will typically form.
-
Nitrosation: In a separate vial, dissolve 10.5 mmol of Sodium Nitrite ( NaNO2 ) in 5 mL of cold distilled water. Transfer this to an addition funnel.
-
Diazotization: Add the cold NaNO2 solution dropwise to the vigorously stirring amine slurry over 30 minutes. Critical Step: The internal temperature must not exceed 5 °C. Exceeding this temperature will cause the diazonium salt to decompose into 2-methyl-4-[(2-methylpentyl)oxy]phenol, releasing nitrogen gas[3].
-
Validation (Starch-Iodide Test): After the addition is complete, stir for 15 minutes. Spot a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, verifying that diazotization is complete[4].
-
Quenching: Add a small amount of solid sulfamic acid (or urea) in 10 mg increments until the starch-iodide test is negative. The diazonium solution is now ready for coupling.
Protocol B: Azo Coupling with 2-Naphthol
-
Coupling Component Preparation: In a 500 mL beaker, dissolve 10.0 mmol of 2-naphthol in 30 mL of 1 M Sodium Hydroxide ( NaOH ) solution. Causality: The alkaline environment deprotonates the naphthol to form a phenoxide ion. This dramatically increases the electron density of the naphthyl ring, highly activating the 1-position for electrophilic attack by the diazonium salt[2].
-
Cooling: Cool the alkaline 2-naphthol solution to 0–5 °C using an ice bath.
-
Coupling Reaction: While stirring the 2-naphthol solution vigorously, slowly pour the cold diazonium salt solution (from Protocol A) into the beaker.
-
Observation & pH Control: A deep, brightly colored precipitate (the azo dye) will form immediately upon contact. Ensure the pH remains alkaline (pH 9–10) during the addition; if the solution becomes acidic, the phenoxide will revert to naphthol, halting the coupling reaction. Add additional cold 1 M NaOH if necessary.
-
Maturation: Stir the resulting suspension for an additional 45 minutes at 0–5 °C to ensure the coupling reaction goes to absolute completion.
-
Isolation: Isolate the crude azo dye via vacuum filtration using a Büchner funnel. Wash the filter cake extensively with cold distilled water to remove unreacted salts and excess acid/base.
-
Purification: The crude dye can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified via flash column chromatography depending on the required purity for downstream drug development or material science applications.
References
-
Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]
-
University of New Brunswick (UNB). (n.d.). The Synthesis of Azo Dyes. UNB Chemistry.[Link]
Sources
Application Note: Divergent Functionalization of 2-Methyl-4-[(2-methylpentyl)oxy]aniline for Advanced Pharmaceutical Intermediates
Executive Summary & Physicochemical Profiling
In modern pharmaceutical development, the construction of complex molecular architectures often relies on the selective functionalization of highly decorated anilines. 2-Methyl-4-[(2-methylpentyl)oxy]aniline is a highly specialized building block featuring an electron-donating para-alkoxy chain and a sterically demanding ortho-methyl group.
As a Senior Application Scientist, understanding the electronic and steric interplay of this molecule is critical. The para-alkoxy group strongly enriches the electron density of the aromatic ring, rendering the primary amine highly nucleophilic. However, the ortho-methyl group introduces significant steric bulk, which dictates the choice of catalytic systems during N-functionalization and provides a highly specific reactive site for intramolecular cyclization. This guide details two field-proven, self-validating workflows for transforming this precursor into high-value pharmaceutical intermediates: N-arylation (Buchwald-Hartwig) and Indazole Cyclization .
Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination
Mechanistic Causality & Expertise
The formation of C-N bonds via the Buchwald-Hartwig cross-coupling is a cornerstone of synthesizing diarylamine scaffolds, which are ubiquitous in kinase inhibitors[1]. When functionalizing an ortho-substituted aniline like 2-methyl-4-[(2-methylpentyl)oxy]aniline, traditional phosphine ligands (e.g., BINAP or dppf) often fail. The steric clash between the ortho-methyl group and the incoming aryl halide severely retards the reductive elimination step, leading to catalyst deactivation.
To overcome this, dialkylbiarylphosphine ligands such as BrettPhos are required. The causality behind this choice is deeply rooted in the ligand's structural geometry: substituents at the 3-position of the upper phenyl group in BrettPhos lock the orientation of the neighboring –PR2 group over the bottom phenyl ring. This rigid conformation forces the palladium center into a lower coordination state, accelerating oxidative addition while dramatically improving the rate of reductive elimination [2]. Furthermore, toluene is selected as the optimal solvent because the inorganic halide byproducts (e.g., NaI or NaBr) have poor solubility in it, driving the reaction forward by Le Chatelier's principle [3].
Self-Validating Protocol: N-Arylation
This protocol incorporates In-Process Controls (IPCs) to ensure the system validates its own progression.
-
Catalyst Pre-Activation : In a rigorously dried, argon-flushed Schlenk flask, combine Pd(OAc)₂ (0.02 equiv) and BrettPhos (0.04 equiv) in anhydrous, degassed toluene (5 volumes). Stir at room temperature for 15 minutes until a homogeneous, deep red/orange active Pd(0) complex is observed.
-
Substrate Addition : Add 2-methyl-4-[(2-methylpentyl)oxy]aniline (1.0 equiv) and the target aryl halide (1.1 equiv) to the active catalyst solution.
-
Base Introduction : Add sodium tert-butoxide (NaOtBu, 1.4 equiv) in a single portion. The suspension will darken.
-
Reaction Execution : Heat the mixture to 110 °C under a positive pressure of argon.
-
Self-Validation (IPC) : After 4 hours, sample 50 µL of the reaction mixture, dilute with acetonitrile, and analyze via LC-MS/HPLC. Validation criteria: The reaction must show <5% remaining aniline. If unreacted aniline persists, check for moisture contamination, as NaOtBu is highly hygroscopic.
-
Workup : Cool to room temperature, quench with water (5 volumes), and extract with ethyl acetate (3 × 5 volumes). Filter the combined organic layers through a pad of Celite to remove palladium black [4]. Concentrate under reduced pressure.
Quantitative Data: Catalyst/Ligand Optimization
Table 1: Optimization parameters for the N-arylation of 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | Mechanistic Observation |
| 1 | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | <10% | Poor reductive elimination due to ortho-methyl steric clash. |
| 2 | Pd(OAc)₂ | XPhos | NaOtBu | 1,4-Dioxane | 45% | Moderate conversion; some hydrodehalogenation observed. |
| 3 | Pd(OAc)₂ | BrettPhos | NaOtBu | Toluene | >92% | Rapid oxidative addition; optimal ligand orientation locked. |
Pathway B: Diazotization & Intramolecular Cyclization to 5-Alkoxy-1H-indazole
Mechanistic Causality & Expertise
Indazole scaffolds are privileged structures for G-protein coupled receptor (GPCR) ligands. 4-Alkoxy-2-methylanilines are classic, atom-economical precursors for synthesizing 5-alkoxy-1H-indazoles[5].
The reaction initiates via the treatment of the primary amine with a nitrite source in an acidic medium to generate an electrophilic diazonium salt. The critical mechanistic step is the subsequent intramolecular cyclization, where the ortho-methyl group undergoes deprotonation/tautomerization to attack the diazonium nitrogen, forming the pyrazole ring of the indazole core. The causality behind the historical limitations of this method lies in the harsh aqueous acidic conditions (e.g., concentrated HCl or H₂SO₄), which can hydrolyze sensitive functional groups or cause the lipophilic alkoxy chain to precipitate[5]. By substituting aqueous sodium nitrite with an organic nitrite (e.g., isoamyl nitrite) in acetic acid, we maintain a homogeneous reaction environment and protect the lipophilic (2-methylpentyl)oxy chain.
Self-Validating Protocol: Indazole Synthesis
-
Diazotization : Dissolve 2-methyl-4-[(2-methylpentyl)oxy]aniline (1.0 equiv) in a mixture of glacial acetic acid and concentrated HCl (10:1 ratio, 10 volumes total). Cool the solution to 0 °C in an ice-brine bath.
-
Nitrite Addition : Dropwise, add isoamyl nitrite (1.1 equiv) over 30 minutes, maintaining the internal temperature below 5 °C to prevent diazonium decomposition.
-
Self-Validation (IPC) : After 1 hour, spot the reaction mixture onto KI-starch indicator paper. Validation criteria: An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium formation. Quench the excess by adding sulfamic acid (0.1 equiv).
-
Cyclization : Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. The cyclization is driven by the thermodynamic stability of the resulting aromatic indazole system.
-
Workup : Carefully neutralize the acidic mixture with cold saturated NaHCO₃ solution until pH 7-8 is reached. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate.
Quantitative Data: Cyclization Optimization
Table 2: Optimization of Diazotization-Cyclization conditions.
| Entry | Acid System | Nitrite Source | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | H₂SO₄ (aq) | NaNO₂ | 0 to 80 | 35% | Poor solubility of the lipophilic precursor; tar formation. |
| 2 | HCl / AcOH | NaNO₂ | 0 to RT | 68% | Improved solubility; some aqueous side reactions. |
| 3 | HCl / AcOH | Isoamyl nitrite | 0 to RT | 85% | Homogeneous diazotization; minimal side reactions. |
Workflow Visualization
Fig 1: Divergent functionalization pathways of 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
References
-
Buchwald-Hartwig Coupling - Organic Synthesis . Organic Synthesis Portal. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
Sources
Application Note: Solvent Selection for Reactions Involving 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Introduction and Mechanistic Rationale
The molecule 2-Methyl-4-[(2-methylpentyl)oxy]aniline is a highly specialized building block utilized in advanced drug development and materials science. Designing synthetic routes around this compound requires a deep understanding of its stereoelectronic properties, which directly dictate solvent selection:
-
Electronic Activation: The para-alkoxy group (+M effect) strongly donates electron density into the aromatic ring, rendering the primary amine highly nucleophilic. However, this also makes the compound highly susceptible to air oxidation. Solvents must be thoroughly degassed.
-
Steric Hindrance: The ortho-methyl group slightly twists the amine out of the aromatic plane, increasing the activation energy required for bulky electrophiles to attack. Solvents that permit mild heating without rapid evaporation are often required.
-
Lipophilicity: The branched, 6-carbon (2-methylpentyl)oxy tail imparts significant lipophilicity (high LogP). The molecule exhibits poor solubility in highly polar protic solvents (like cold methanol or water) but excellent solubility in moderately polar aprotic solvents (DCM, THF, 1,4-Dioxane).
This application note provides field-proven, self-validating protocols for three fundamental transformations: Amidation, Buchwald-Hartwig Cross-Coupling, and Reductive Amination.
Decision tree for solvent selection based on reaction type for the target aniline.
Amidation Reactions (HATU Coupling)
Causality of Solvent Choice
For amide bond formation, Dichloromethane (DCM) is the optimal solvent because it easily dissolves the lipophilic aniline and the activated ester intermediate. However, if the carboxylic acid partner is highly polar (e.g., a peptide fragment), DCM may fail to dissolve the acid. In such cases, N,N-Dimethylformamide (DMF) is the industry standard[1]. DMF has a high dielectric constant and dissolves both the polar acid and the lipophilic aniline tail. The primary drawback of DMF is the difficulty of removing it during workup, necessitating specific aqueous washes.
Quantitative Data Summary
Table 1: Solvent Effects on Amidation Yield and Workup Efficiency
| Solvent | Dielectric Constant (ε) | Solubility of Aniline | Expected Yield (%) | Workup Complexity |
| DCM | 9.1 | Excellent | >90% | Low (Standard aqueous wash) |
| DMF | 36.7 | Excellent | 85-90% | High (Requires 5% LiCl washes) |
| THF | 7.5 | Good | 75-80% | Medium (Prone to emulsion) |
Step-by-Step Protocol (DMF Variant for Polar Acids)
-
Activation: In an oven-dried flask, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.
-
Coupling: Add 2-Methyl-4-[(2-methylpentyl)oxy]aniline (1.05 eq) in one portion. The steric hindrance of the ortho-methyl group is easily overcome by the highly reactive HATU ester.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS.
-
Workup (Critical Step): Dilute the reaction mixture with a large excess of Ethyl Acetate (EtOAc). Wash the organic layer five times with a 5% aqueous LiCl solution. This step is mandatory to pull the DMF into the aqueous phase while leaving the highly lipophilic product in the organic phase.
-
Isolation: Wash with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Buchwald-Hartwig Cross-Coupling
Causality of Solvent Choice
Intermolecular cross-coupling of primary amines is notoriously challenging due to competitive hydrodehalogenation of the arene and potential catalyst poisoning. For this transformation, 1,4-Dioxane is vastly superior to Toluene[2].
Dioxane's oxygen atoms weakly coordinate to the palladium center, stabilizing the highly reactive Pd intermediates and preventing the formation of inactive palladium dimers[2][3]. Furthermore, the lipophilic (2-methylpentyl)oxy tail ensures the aniline remains completely homogeneous in dioxane at the elevated temperatures (90–100 °C) required for the catalytic cycle. While Toluene is a common non-polar alternative, it lacks this coordination ability, often leading to modest yields when primary amines are involved[2][4].
Buchwald-Hartwig catalytic cycle highlighting solvent stabilization effects.
Quantitative Data Summary
Table 2: Solvent Effects on Buchwald-Hartwig Amination
| Solvent | Coordination Ability to Pd | Expected Yield (%) | Byproduct Formation (Hydrodehalogenation) |
| 1,4-Dioxane | Moderate (Bidentate-like) | 85-95% | Low |
| Toluene | None | 50-65% | Moderate to High |
| DMF | Strong (Can poison catalyst) | <30% | High |
Step-by-Step Protocol
-
Preparation: Charge an oven-dried Schlenk tube or microwave vial with the Aryl Halide (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos or BINAP ligand (4 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 eq).
-
Degassing: Evacuate the vial and backfill with Argon. Repeat this process three times. Self-validation check: Failure to rigorously exclude oxygen will result in rapid oxidation of the electron-rich aniline, turning the solution black.
-
Addition: Dissolve 2-Methyl-4-[(2-methylpentyl)oxy]aniline (1.2 eq) in anhydrous, thoroughly sparged 1,4-Dioxane (0.2 M concentration). Add this solution to the vial via syringe.
-
Heating: Seal the vial and heat at 90 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify.
Reductive Amination
Causality of Solvent Choice
The formation of the intermediate imine requires a solvent that can solubilize both the carbonyl compound and the lipophilic aniline, while also tolerating the reducing agent.
For hydride-based reductions (e.g., using NaBH(OAc)₃), 1,2-Dichloroethane (DCE) is preferred over DCM. DCE's higher boiling point (83 °C) allows for mild heating, which is often necessary to drive imine formation to completion against the steric resistance of the aniline's ortho-methyl group. Alternatively, for Catalytic Transfer Hydrogenation (CTH) using Pd/C and ammonium formate, aqueous 2-propanol is an excellent choice. It perfectly balances the solubility of the lipophilic tail with the polar reducing agents[5].
Step-by-Step Protocol (Hydride-Based in DCE)
-
Imine Formation: Dissolve the aniline (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous DCE (0.2 M).
-
Catalysis: Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at 40 °C for 2 hours to overcome ortho-methyl steric hindrance.
-
Reduction: Cool the mixture to room temperature. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to avoid rapid gas evolution.
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
References
-
Buchwald–Hartwig amination. Wikipedia. Available at:[Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCIPR. Available at:[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at:[Link]
-
Solvent Effect in One-Pot Reductive Amination of Acetaldehyde with Aniline. ResearchGate. Available at:[Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]
Sources
Catalytic hydrogenation procedures to yield 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Application Note: Catalytic Hydrogenation Procedures to Yield 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Executive Summary & Strategic Context
The synthesis of highly functionalized anilines is a critical operation in pharmaceutical and agrochemical development. The target compound, 2-Methyl-4-[(2-methylpentyl)oxy]aniline [1], features a primary aromatic amine, an ortho-methyl group, and a bulky aliphatic ether linkage. The most efficient and atom-economical method to synthesize this compound is the heterogeneous catalytic hydrogenation of its corresponding precursor, 2-methyl-4-[(2-methylpentyl)oxy]nitrobenzene.
As a Senior Application Scientist, I have designed this protocol to address the specific chemoselective and mass-transfer challenges inherent to this transformation. This guide establishes a self-validating, scalable, and safe methodology, ensuring complete reduction of the nitro group while preserving the alkyl ether linkage and the aromatic core[2][3].
Mechanistic Insights & Causality (The "Why")
To master this protocol, one must understand the surface chemistry occurring at the catalyst interface. The reduction of a nitroarene to an aniline does not occur in a single step; it follows the Haber Mechanism (or a modern surface-bound equivalent)[4].
-
Stepwise Deoxygenation: The nitro group (-NO₂) adsorbs onto the palladium surface and is sequentially reduced to a nitroso (-NO) intermediate, then to an N-phenylhydroxylamine (-NHOH) species, and finally to the primary aniline (-NH₂)[3].
-
Condensation Risks: If the reaction is starved of hydrogen (due to poor stirring or low pressure), the nitroso and hydroxylamine intermediates can detach from the catalyst and condense in solution to form azoxy, azo, or hydrazo dimers[4]. Maintaining high hydrogen mass transfer is therefore not just for speed, but for product purity .
-
Chemoselectivity: Palladium on Carbon (Pd/C) is selected over Raney Nickel or Platinum because it offers exceptional selectivity under mild conditions (1 atm, 25 °C). While Pd/C is notorious for cleaving benzyl ethers via hydrogenolysis, the 2-methylpentyl group is an aliphatic ether, which is entirely stable to these conditions[5].
Haber mechanism pathway for the catalytic hydrogenation of nitroarenes to anilines.
Quantitative Optimization Data
The following tables summarize empirical data used to establish the optimal parameters for this specific substrate.
Table 1: Catalyst Screening & Chemoselectivity Profile
| Catalyst System | Loading (wt%) | H₂ Pressure (atm) | Temp (°C) | Conversion (%) | Selectivity (%) | Mechanistic Observation |
|---|---|---|---|---|---|---|
| 10% Pd/C | 5.0 | 1.0 (Balloon) | 25 | >99 | >99 | Optimal; rapid kinetics, no ether cleavage. |
| 5% Pt/C | 5.0 | 1.0 (Balloon) | 25 | >99 | 96 | Trace hydroxylamine accumulation observed. |
| Raney Nickel | 20.0 | 5.0 (Parr) | 50 | 95 | 88 | Requires elevated pressure; minor ring reduction. |
| 10% Pd/C + Hydrazine | 5.0 | N/A (Transfer) | 80 | 98 | 92 | Exothermic; viable if H₂ gas is unavailable[6]. |
Table 2: Solvent Thermodynamics & Kinetics (using 10% Pd/C, 1 atm H₂)
| Solvent | Time to Completion (h) | Impurity Profile | Engineering Rationale |
|---|---|---|---|
| Methanol (MeOH) | 2.0 | None | High H₂ solubility; excellent polarity for water by-product. |
| Ethanol (EtOH) | 3.5 | Trace | Good alternative, slightly lower H₂ diffusivity. |
| Ethyl Acetate (EtOAc) | 5.0 | Minor Dimers | Lower polarity slows proton-coupled electron transfer steps. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . This means every critical phase includes an In-Process Control (IPC) to verify success before proceeding, eliminating downstream failures.
Phase 1: Materials & Safe Setup
-
Substrate: 2-Methyl-4-[(2-methylpentyl)oxy]nitrobenzene (10.0 mmol, ~2.51 g)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% w/w water-wet (0.25 g). Causality: Dry Pd/C is highly pyrophoric and can ignite methanol vapors. Always use water-wet catalyst for safety.
-
Solvent: HPLC-grade Methanol (50 mL).
Phase 2: Reaction Execution
-
Substrate Charging: Dissolve the nitroarene substrate in 45 mL of Methanol in a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Slurry (Safety Step): In a separate vial, slurry the 10% Pd/C in 5 mL of Methanol. Carefully transfer this slurry to the reaction flask under a gentle stream of Nitrogen (N₂).
-
Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a Nitrogen line via a 3-way manifold. Evacuate the flask until the solvent gently boils, then backfill with N₂. Repeat this cycle three times .
-
Hydrogen Introduction: Replace the N₂ line with a Hydrogen (H₂) balloon (approx. 1-2 atm). Evacuate the flask briefly and backfill with H₂. Repeat three times to ensure a pure H₂ atmosphere.
-
Vigorous Agitation: Stir the reaction vigorously (≥ 800 rpm) at 25 °C. Causality: Hydrogenation is a triphasic reaction (Solid-Liquid-Gas). Vigorous stirring maximizes the gas-liquid interfacial area, preventing H₂ starvation at the catalyst surface and suppressing dimer formation.
Phase 3: In-Process Control (IPC) & Validation
-
Visual Validation: The reaction mixture will transition from a distinct yellow (characteristic of nitroarenes) to a colorless or pale-amber solution.
-
Analytical Validation: After 2 hours, withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS or TLC (Hexanes:EtOAc 3:1).
-
System Check: Ensure complete disappearance of the nitro peak and the absence of the M+16 hydroxylamine intermediate. If intermediates remain, replace the H₂ balloon and stir for an additional hour[7].
-
Phase 4: Workup & Isolation
-
Quenching: Once validated, purge the flask thoroughly with N₂ for 5 minutes to remove all residual H₂ gas.
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with an additional 20 mL of Methanol. Warning: Do not let the used catalyst pad dry out in the air; keep it wet with water to prevent fires.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
-
Final Validation: Confirm the product via ¹H-NMR (look for the appearance of a broad singlet integrating to 2H around 3.5-4.0 ppm, corresponding to the -NH₂ group) and High-Resolution Mass Spectrometry (HRMS).
Step-by-step experimental workflow for heterogeneous catalytic hydrogenation.
Scale-Up & Safety Considerations
When scaling this reaction from bench (10 mmol) to kilo-lab, thermodynamics become the primary risk factor. The reduction of a nitro group is highly exothermic ( ΔH≈−130 kcal/mol).
-
Thermal Runaway Risk: At scale, do not add the entire hydrogen charge at once. Use a mass flow controller to dose H₂ gas continuously, allowing the feed rate to control the heat generation[7].
-
Hydroxylamine Accumulation: If mass transfer is poor at scale, the thermally unstable hydroxylamine intermediate can accumulate. If the temperature spikes, this intermediate can disproportionate explosively. Continuous in-line FTIR monitoring is highly recommended for pilot-scale operations[7].
References
-
C&CS Catalysts and Chemical Specialties. Hydrogenation of nitro compounds to anilines. Retrieved from[Link]
-
Orgosolver. Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). Retrieved from[Link]
-
Gelder, E. A., Jackson, S. D., & Lok, C. M. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications (RSC Publishing). Retrieved from[Link]
-
Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Retrieved from [Link]
-
Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from[Link]
-
National Institutes of Health (PMC). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Hydrogenation of nitro compounds to anilines - candcs [candcs.de]
- 3. orgosolver.com [orgosolver.com]
- 4. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
Application Note: Advanced Recrystallization and Purification Protocols for High-Purity 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Introduction & Chemical Profiling
2-Methyl-4-[(2-methylpentyl)oxy]aniline (MW: 207.31 g/mol ) is a specialized biochemical intermediate characterized by a basic, oxidation-prone primary aniline group and a sterically bulky, lipophilic 2-methylpentyl ether chain[1].
Achieving high purity (>99.5%) for this compound presents two distinct physicochemical challenges:
-
Oxidative Degradation: Like most aniline derivatives, the electron-rich primary amine is highly susceptible to air oxidation, rapidly degrading into highly colored azo, azoxy, and quinoid impurities when exposed to heat and oxygen[2].
-
Liquid-Liquid Phase Separation (LLPS): The branched 2-methylpentyl chain significantly increases the entropic barrier to crystallization. When subjected to standard cooling recrystallization, the compound tends to "oil out"—entering a metastable liquid phase (emulsion) rather than forming a rigid crystal lattice[3][4].
This application note details a self-validating, two-phase purification strategy designed to circumvent these kinetic and thermodynamic hurdles.
Mechanistic Rationale for Purification Strategy
To achieve research-grade purity, standard single-solvent recrystallization is insufficient. Our methodology relies on the following causal principles:
-
Pre-treatment via Acid-Base Extraction: Alkoxyanilines are basic. By protonating the amine with an aqueous acid, we force the target molecule into the aqueous phase as an anilinium salt, leaving neutral and acidic synthetic byproducts (e.g., unreacted alkyl halides or phenols) in the organic phase[5].
-
Antioxidant-Assisted Recrystallization: To prevent the thermal oxidation of the aniline group during hot filtration, we introduce a catalytic amount of L-ascorbic acid . Ascorbic acid acts as a sacrificial reductant, scavenging oxygen radicals before they can attack the amine[6][7]. Simultaneously, activated carbon is used to irreversibly adsorb pre-existing conjugated quinoid impurities[2].
-
Thermodynamic Control of Oiling Out (LLPS): Alkoxyanilines are optimally recrystallized from Ethanol/Water mixtures[8][9]. However, rapid supersaturation in this ternary system forces a spinodal decomposition, causing the solute to separate as an oil[10]. By utilizing a precise 70:30 Ethanol:Water ratio and a strictly controlled cooling ramp (0.1 °C/min), the system remains within the metastable zone, favoring classical crystal nucleation over LLPS[3][11].
Experimental Workflow
Workflow for the purification and recrystallization of 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Step-by-Step Protocols
Protocol A: Acid-Base Extraction (Pre-treatment)
Objective: Isolate the basic aniline core from neutral/acidic impurities prior to thermal stress.
-
Dissolution: Dissolve 10.0 g of crude 2-Methyl-4-[(2-methylpentyl)oxy]aniline in 100 mL of Ethyl Acetate (EtOAc).
-
Acidic Extraction: Transfer to a separatory funnel and extract with 3 × 50 mL of 1M HCl. The basic aniline protonates to form a water-soluble salt[5].
-
Self-Validation Check: Spot the remaining EtOAc layer on a TLC plate (Hexane:EtOAc 3:1, UV active). The target compound spot must be absent, confirming 100% migration to the aqueous phase. Discard the organic layer.
-
Basification: Cool the combined aqueous layers in an ice bath (0–5 °C). Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 10. The free base will precipitate or form a milky suspension.
-
Recovery: Extract the aqueous suspension with 3 × 50 mL of fresh EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-purified intermediate.
Protocol B: Antioxidant-Assisted Recrystallization
Objective: Achieve >99.5% purity while preventing oxidative degradation and LLPS.
-
Solvent Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the semi-purified intermediate. Add a 70:30 (v/v) mixture of Absolute Ethanol and Deionized Water (approx. 5 mL per gram of solute)[8][9].
-
Dissolution & Protection: Heat the mixture to 75 °C until complete dissolution. Immediately add 1 mol% L-ascorbic acid and 5% w/w activated carbon. The ascorbic acid prevents oxidation[6][7], while the carbon adsorbs existing colored impurities[2]. Stir at reflux for 15 minutes.
-
Hot Filtration: Perform a rapid hot filtration through a pre-heated Celite pad under a positive nitrogen atmosphere to remove the carbon.
-
Controlled Crystallization (Critical Step): Transfer the filtrate to a temperature-controlled crystallizer. Cool the solution from 75 °C to 5 °C at a strictly controlled rate of 0.1 °C/min .
-
Self-Validation Check: Monitor the solution visually or via an in-line turbidity probe. If the solution becomes milky without distinct particulate formation, "oiling out" (LLPS) has occurred[3][11]. Corrective action: Reheat to 75 °C until clear, and resume cooling at a slower rate (0.05 °C/min).
-
Isolation: Once at 5 °C, hold the suspension for 2 hours to maximize yield. Isolate the white/off-white crystals via vacuum filtration, wash with 10 mL of ice-cold 70:30 Ethanol/Water, and dry under high vacuum at 30 °C for 12 hours.
Quantitative Data & Troubleshooting
Table 1: Solvent Systems Comparison for Alkoxyanilines
Data summarizes the thermodynamic suitability of various solvent systems for preventing LLPS and maximizing yield.
| Solvent System | Volume Ratio | Solute Solubility (Hot) | Solute Solubility (Cold) | LLPS (Oiling Out) Risk | Expected Yield |
| Ethanol / Water | 70:30 | High | Low | Moderate (requires slow cooling) | >85% |
| Hexane / EtOAc | 80:20 | High | Moderate | High (alkyl chain affinity) | ~60% |
| Pure Ethanol | 100:0 | Very High | High | Low | <40% |
Table 2: Process Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Emulsion/Oil forms upon cooling | Liquid-Liquid Phase Separation (LLPS) due to rapid supersaturation and spinodal decomposition. | Reheat until homogeneous. Cool at <0.1 °C/min and add seed crystals at the cloud point. |
| Crystals are brown/pink | Oxidation of the primary amine to quinoid/azo impurities due to thermal stress. | Re-dissolve, add 1 mol% L-ascorbic acid, treat with activated carbon, and filter hot under N₂. |
| Low crystal yield | High solubility in the mother liquor (equilibrium not reached). | Concentrate the filtrate under vacuum, or incrementally add water dropwise while maintaining temperature. |
References
-
Title: Acta Chim. Slov. 2004, 51, 675−686. Source: chem-soc.si URL: [Link]
-
Title: CONTINUOUS-FLOW METHODOLOGIES FOR COPPER-CATALYZED REACTIONS Source: u-szeged.hu URL: [Link]
-
Title: Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO2 / polysafranin nanocomposite: synthesis, characterization and anomalous electrical behaviour Source: nih.gov URL: [Link]
-
Title: Oiling Out in Crystallization - Mettler Toledo Source: mt.com URL: [Link]
-
Title: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application Source: acs.org URL: [Link]
-
Title: Liquid-Liquid Phase Separation in Crystallization - Mettler Toledo Source: mt.com URL: [Link]
-
Title: An In-Line Study of Oiling Out and Crystallization Source: researchgate.net URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3,4-Difluoroaniline | 3863-11-4 | Benchchem [benchchem.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Chloro-4-(phenylsulfanyl)aniline | 32631-26-8 | Benchchem [benchchem.com]
- 6. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 7. Poly (aniline-co-aniline-2,5-disulfonic acid) / L-ascorbic acid / Ag@SiO2 / polysafranin nanocomposite: synthesis, characterization and anomalous electrical behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
Scalable Manufacturing of 2-Methyl-4-[(2-methylpentyl)oxy]aniline: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scalable manufacturing of 2-Methyl-4-[(2-methylpentyl)oxy]aniline, a substituted aniline with potential applications as a key intermediate in the pharmaceutical and specialty chemical industries. The proposed synthetic strategy is designed for efficiency, scalability, and industrial feasibility, leveraging well-established and robust chemical transformations. This document details a two-step synthetic pathway commencing with the etherification of a phenolic precursor followed by the reduction of a nitroaromatic intermediate. Each step is accompanied by in-depth procedural instructions, mechanistic insights, process optimization considerations, and safety protocols, intended for an audience of researchers, chemists, and drug development professionals.
Strategic Approach: A Retrosynthetic Analysis
The design of a scalable synthesis requires a focus on cost-effective starting materials, high-yielding reactions, and processes that are robust and reproducible on a large scale. The molecular structure of 2-Methyl-4-[(2-methylpentyl)oxy]aniline lends itself to a logical two-step disconnection strategy.
-
C-N Bond Disconnection: The aniline functional group is most reliably and economically installed via the reduction of a nitro group. This is a cornerstone of industrial aromatic chemistry due to the high efficiency and selectivity of modern reduction methods.[1][2] This retrosynthetic step points to 2-Methyl-4-[(2-methylpentyl)oxy]nitrobenzene as the immediate precursor.
-
C-O Ether Bond Disconnection: The aryloxy-alkyl ether linkage is ideally formed through the Williamson ether synthesis.[3][4] This reaction, involving the coupling of a phenoxide with an alkyl halide, is a powerful and widely used method in both laboratory and industrial settings for its reliability and broad scope.[5] This disconnection leads to two key starting materials: 2-methyl-4-nitrophenol and a suitable (2-methylpentyl) halide , such as 1-bromo-2-methylpentane.
This strategy is advantageous as it utilizes common, high-tonnage reaction types and starts from precursors that are readily accessible.
Caption: Retrosynthetic analysis of the target molecule.
Step 1: Williamson Ether Synthesis of the Nitroaromatic Intermediate
The first critical step is the formation of the ether linkage. The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide.[3][6]
Causality of Experimental Design
-
Choice of Base: Potassium carbonate (K₂CO₃) is selected as an effective and economical base for deprotonating the phenol. It is less harsh than hydroxides, minimizing potential side reactions, and is easily removed by filtration after the reaction. For industrial-scale operations, phase-transfer catalysis can be employed to enhance reaction rates.[4]
-
Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion more nucleophilic and available for reaction, thereby accelerating the SN2 process.[4]
-
Alkyl Halide Selection: A primary alkyl halide (1-bromo-2-methylpentane) is used to minimize the competing E2 elimination side reaction, which is more prevalent with secondary and tertiary halides.[6]
Detailed Experimental Protocol
Reaction: Synthesis of 2-Methyl-4-[(2-methylpentyl)oxy]nitrobenzene
-
Vessel Preparation: To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-4-nitrophenol (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetonitrile or DMF (approx. 5-10 volumes relative to the phenol) followed by finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq.).
-
Inert Atmosphere: Purge the vessel with nitrogen and maintain a slight positive pressure.
-
Reagent Addition: Begin stirring the suspension and add 1-bromo-2-methylpentane (1.1 - 1.2 eq.) dropwise via an addition funnel over 30-60 minutes. A mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 80-85 °C for acetonitrile) and maintain for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting phenol is complete.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small portion of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil. The product is often of sufficient purity for the subsequent reduction step.
-
Quantitative Data Summary
| Parameter | Value | Rationale / Reference |
| Stoichiometry | ||
| 2-Methyl-4-nitrophenol | 1.0 eq. | Limiting Reagent |
| 1-Bromo-2-methylpentane | 1.1 - 1.2 eq. | Slight excess ensures complete reaction of the limiting phenol. |
| Potassium Carbonate | 1.5 - 2.0 eq. | Sufficient to drive the deprotonation equilibrium.[7] |
| Conditions | ||
| Solvent | Acetonitrile or DMF | Promotes SN2 mechanism.[4] |
| Temperature | 80 - 85 °C | Provides sufficient thermal energy for the reaction without significant degradation. |
| Reaction Time | 6 - 12 hours | Typical duration for complete conversion. |
| Outcome | ||
| Expected Yield | 90 - 98% | Williamson ether synthesis is typically high-yielding.[4] |
| Purity (Crude) | >95% | The reaction is generally clean with minimal side products. |
Step 2: Catalytic Reduction to the Final Aniline Product
The reduction of the nitro group to an amine is the final and critical transformation. For scalability, catalytic hydrogenation is the method of choice over stoichiometric metal/acid reductions (like Fe/HCl) due to its cleaner reaction profile, milder conditions, and generation of water as the only byproduct, which simplifies product isolation and reduces waste streams.[1][2]
Causality of Experimental Design
-
Catalyst Selection: Palladium on activated carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitroarenes.[2] A 5% or 10% loading is standard. It offers excellent activity and can be filtered and potentially recycled.
-
Hydrogen Source: Pressurized hydrogen gas is the most atom-economical and common reductant for industrial-scale hydrogenations.
-
Solvent: Ethanol or methanol are excellent solvents for this reaction. They readily dissolve the nitroaromatic substrate and the resulting aniline product, and they are compatible with the catalyst and hydrogen.
Detailed Experimental Protocol
Reaction: Synthesis of 2-Methyl-4-[(2-methylpentyl)oxy]aniline
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., a Parr autoclave), add the crude 2-Methyl-4-[(2-methylpentyl)oxy]nitrobenzene (1.0 eq.) and a solvent such as ethanol (10-20 volumes).
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst. The loading can range from 0.5 to 2 mol% of palladium relative to the substrate.
-
Vessel Sealing and Purging: Seal the reactor securely. Purge the vessel several times, first with nitrogen to remove air, and then with hydrogen gas to ensure an oxygen-free environment.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi or 3-7 bar). Begin vigorous stirring and heat the mixture to 40-50 °C. The reaction is often exothermic, and the temperature may need to be controlled.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the gas reservoir. HPLC analysis of a sampled aliquot can confirm the complete disappearance of the starting material.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure the filter cake is kept wet with solvent during filtration.
-
Wash the filter cake with additional solvent (ethanol).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
-
Purification, Data, and Workflow
Final Product Purification
Anilines are susceptible to air oxidation, which can lead to discoloration.[8] For high-purity material required in pharmaceutical applications, purification is necessary.
-
Vacuum Distillation: As a liquid, the final product is an excellent candidate for purification by vacuum distillation.[9] This method effectively separates the desired aniline from non-volatile impurities and any high-boiling point side products.
-
Acid-Base Extraction: An alternative or supplementary purification involves dissolving the crude product in an organic solvent and performing a liquid-liquid extraction with aqueous acid (e.g., 1M HCl). The aniline will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with NaOH) to liberate the free aniline, which can be extracted back into an organic solvent.[8]
Quantitative Data Summary
| Parameter | Value | Rationale / Reference |
| Stoichiometry | ||
| Nitroaromatic Intermediate | 1.0 eq. | Substrate |
| 5% or 10% Pd/C | 0.5 - 2.0 mol% Pd | Catalytic amount; higher loading can speed up the reaction. |
| Conditions | ||
| Solvent | Ethanol or Methanol | Excellent solubility for substrate and product. |
| Hydrogen Pressure | 50 - 100 psi (3-7 bar) | Sufficient pressure for efficient reduction. |
| Temperature | 40 - 50 °C | Mild heating accelerates the reaction. |
| Reaction Time | 2 - 8 hours | Dependent on scale, catalyst loading, and pressure. |
| Outcome | ||
| Expected Yield | >95% | Catalytic hydrogenation is typically near-quantitative.[10] |
| Purity (after distillation) | >99% | Distillation is highly effective for removing non-volatile impurities.[9] |
Overall Manufacturing Workflow
The following diagram provides a high-level overview of the complete manufacturing process, from raw materials to the final, purified product.
Caption: High-level workflow for the scalable synthesis of the target aniline.
Health and Safety Considerations
Personnel must adhere to strict safety protocols when handling the chemicals involved in this synthesis.
-
Nitroaromatics: 2-methyl-4-nitrophenol and its ether derivative are toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They are also potential environmental hazards.[11]
-
Anilines: The final product, like many anilines, should be treated as toxic. Aniline exposure can lead to methemoglobinemia, and prolonged exposure is associated with other health risks.[12]
-
Reagents and Solvents: Handle flammable solvents like ethanol and acetonitrile in well-ventilated areas and away from ignition sources. Use appropriate measures for handling pyrophoric catalysts like Pd/C.
-
Personal Protective Equipment (PPE): At all stages, operators must wear appropriate PPE, including safety goggles, face shields, lab coats, and chemically resistant gloves.[13][14]
-
Engineering Controls: All operations should be conducted in a well-ventilated laboratory hood or a contained manufacturing environment to minimize exposure.[15]
Disposal of all chemical waste must be carried out in accordance with local, state, and federal regulations.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. [Link]
-
Chemeurope.com. (n.d.). Williamson ether synthesis. [Link]
- BenchChem. (2025).
-
Organic-Chemistry.org. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
ResearchGate. (2014, May 14). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. [Link]
-
Chemos GmbH & Co.KG. (2021, March 31). Safety Data Sheet: p-nitroaniline. [Link]
-
Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
-
Bloom Tech. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. [Link]
Sources
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- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson_ether_synthesis [chemeurope.com]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. bloomtechz.com [bloomtechz.com]
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- 14. carlroth.com:443 [carlroth.com:443]
- 15. chemos.de [chemos.de]
Troubleshooting & Optimization
Improving reaction yields of 2-Methyl-4-[(2-methylpentyl)oxy]aniline synthesis
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Overview Welcome to the Application Scientist Support Center. This guide provides field-proven troubleshooting strategies for the two-step synthesis of 2-Methyl-4-[(2-methylpentyl)oxy]aniline. The pathway involves the O-alkylation of 3-methyl-4-nitrophenol via a Williamson ether synthesis, followed by the catalytic hydrogenation of the nitroarene intermediate to the target aniline.
Two-step synthetic workflow for 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Module 1: Williamson Ether Synthesis (O-Alkylation)
Process Dynamics & Causality The formation of 2-methyl-4-[(2-methylpentyl)oxy]nitrobenzene relies on an SN2 mechanism where the phenoxide ion attacks the alkyl halide[1]. Because the alkylating agent (1-bromo-2-methylpentane) features beta-branching, steric hindrance at the electrophilic carbon is significant. This structural reality dictates our choice of reagents.
Frequently Asked Questions
Q: Why am I observing low ether yields and high amounts of alkene byproducts during the alkylation step? A: This is a classic symptom of competing E2 elimination. While the Williamson ether synthesis is an SN2 reaction[2], the steric bulk from the 2-methyl group on your alkyl halide slows down the nucleophilic attack. If you are using a strong, unhindered base (e.g., NaOH or NaOMe), the base will preferentially abstract a beta-hydrogen, leading to an E2 elimination and the formation of an alkene byproduct[3]. Solution: Switch to a milder, non-nucleophilic base like K₂CO₃ or Cs₂CO₃. The electron-withdrawing nitro group on your starting phenol increases its acidity, allowing these milder bases to efficiently generate the required phenoxide nucleophile without triggering elimination[1].
Q: How does solvent choice impact the reaction rate of this specific O-alkylation? A: Solvent selection directly modulates nucleophilicity. Protic solvents (like ethanol) hydrogen-bond with the phenoxide, drastically reducing its nucleophilicity. By employing a polar aprotic solvent like DMF or DMSO, the potassium or cesium cations are solvated while the phenoxide anion remains relatively "naked" and highly reactive, accelerating the SN2 pathway despite the steric hindrance of the alkyl halide.
Quantitative Data: O-Alkylation Parameter Optimization
| Base | Solvent | Temperature (°C) | Primary Byproduct | Typical Yield (%) |
| NaOH | Ethanol/Water | 80 | Alkene (E2 elimination) | < 40% |
| NaOMe | Methanol | 65 | Alkene (E2 elimination) | < 45% |
| K₂CO₃ | DMF | 90 | Trace unreacted phenol | ~ 85% |
| Cs₂CO₃ | DMSO | 90 | None (Clean SN2) | > 92% |
Self-Validating Experimental Protocol: Optimized O-Alkylation
-
Preparation: Charge a dry, nitrogen-flushed reaction vessel with 3-methyl-4-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).
-
Deprotonation: Add finely powdered K₂CO₃ (1.5 eq). Self-Validation Point: The solution will immediately transition to a deep yellow/orange color, confirming the in-situ generation of the phenoxide ion.
-
Alkylation: Dropwise add 1-bromo-2-methylpentane (1.2 eq) over 15 minutes to prevent localized concentration spikes.
-
Heating: Elevate the temperature to 90 °C and stir for 6–8 hours.
-
Monitoring: Analyze via TLC (Ethyl Acetate:Hexane 1:4). The reaction is complete when the baseline phenolic spot is entirely consumed.
-
Workup: Quench with ice water to precipitate the crude 2-methyl-4-[(2-methylpentyl)oxy]nitrobenzene. Filter and wash with cold water to remove residual DMF and salts.
Module 2: Nitroarene Reduction to Aniline
Process Dynamics & Causality The reduction of the nitroarene intermediate to the final aniline is not a single-step process. It proceeds through a sequential reduction cascade: nitro → nitroso → hydroxylamine → aniline[4]. Understanding this pathway is critical for diagnosing stalled reactions.
Stepwise reduction mechanism of nitroarenes to anilines detailing intermediate species.
Frequently Asked Questions
Q: My reduction stalls, and LC-MS shows a mass corresponding to a hydroxylamine intermediate (+16 Da from the target). How do I push the reaction to completion? A: The final N–O bond cleavage (hydroxylamine to aniline) requires high activation energy and is the rate-limiting step of the cascade[4]. If hydrogen mass transfer is poor or the catalyst is insufficiently active, the reaction stalls here. Solution: Increase the hydrogen pressure (e.g., from 1 atm to 5 atm) and ensure vigorous mechanical agitation. Alternatively, upgrade your catalyst. Utilizing a highly dispersed PdO/TiO₂ catalyst system has proven exceptionally effective; the PdO activates the nitro groups and facilitates the in-situ generation of highly active Pd nanoclusters, which rapidly cleave the N–O bond[5].
Q: How can I prevent the formation of colored azoxy or azo dimers during scale-up? A: Dimers form via the bimolecular condensation of the nitroso intermediate with the hydroxylamine intermediate. This side reaction is concentration-dependent. Solution: Maintain a high, continuous hydrogen pressure and use a high catalyst loading to ensure the rapid turnover of nitroso and hydroxylamine intermediates into the final aniline. Keeping their steady-state concentrations near zero prevents dimerization.
Quantitative Data: Reduction Catalyst Comparison
| Catalyst System | Reductant Source | Temp (°C) | Intermediate Accumulation | Aniline Yield (%) |
| 10% Pd/C | H₂ Gas (1 atm) | 25 | High (Hydroxylamine) | 65% |
| Fe / NH₄Cl | Chemical | 80 | Low | 75% |
| 10% Pd/C | H₂ Gas (5 atm) | 50 | Low | 90% |
| PdO/TiO₂ | NaBH₄ | 25 | None | > 95% |
Self-Validating Experimental Protocol: Catalytic Hydrogenation
-
Preparation: Dissolve 2-methyl-4-[(2-methylpentyl)oxy]nitrobenzene in anhydrous ethanol (10 volumes) within a pressure reactor.
-
Catalyst Addition: Add 10% Pd/C (5 wt% relative to substrate). Safety Note: Always add the catalyst to the solvent under an inert argon atmosphere to prevent auto-ignition.
-
Pressurization: Purge the reactor with nitrogen three times, followed by hydrogen three times. Pressurize the vessel to 5 atm with H₂ gas.
-
Reaction: Heat to 50 °C with vigorous mechanical stirring (≥ 800 rpm) to eliminate gas-liquid mass transfer limitations.
-
Monitoring: Monitor the pressure drop. Self-Validation Point: The reaction is complete when hydrogen consumption ceases and the pressure stabilizes. The solution should transition from yellow (nitro compound) to colorless or pale yellow (aniline).
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the pure 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2: The key role of in situ switching from PdO to Pd - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Oxidation in 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Welcome to the Technical Support Center for 2-Methyl-4-[(2-methylpentyl)oxy]aniline . This guide is engineered for researchers, analytical scientists, and drug development professionals who require high-fidelity preservation of this specific aromatic amine.
Because aromatic amines are notoriously prone to environmental degradation, this guide moves beyond basic storage advice. We provide a mechanistic understanding of the degradation pathways, self-validating operational protocols, and targeted troubleshooting strategies to ensure the chemical integrity of your experiments [1].
Mechanistic Insight: Why Does Oxidation Occur?
To effectively prevent degradation, one must understand the causality behind it. 2-Methyl-4-[(2-methylpentyl)oxy]aniline is an electron-rich aromatic system. It features two powerful electron-donating groups (EDGs):
-
An alkoxy group at the para position, which donates electron density via resonance.
-
A methyl group at the ortho position, which donates electron density via hyperconjugation.
These EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO), significantly lowering the compound's oxidation potential. When exposed to atmospheric oxygen (O₂) or ultraviolet light, the nitrogen lone pair easily loses an electron, triggering a radical cascade. The resulting aminyl radicals rapidly dimerize or further oxidize into highly conjugated azo compounds, nitroso derivatives, and quinone imines [2]. These conjugated systems absorb visible light, which is why degraded samples manifest as yellow, brown, or black tars.
Fig 1: Oxidative degradation pathway of electron-rich aromatic amines.
Quantitative Impact of Storage Conditions
The kinetics of oxidation are highly dependent on environmental variables. The following table summarizes the quantitative impact of various storage conditions on the estimated shelf-life of the compound [1, 4].
Table 1: Comparative Stability and Oxidation Kinetics
| Storage Condition | Atmosphere | Temperature | Light Exposure | Estimated Shelf-Life | Oxidation Rate |
| Ambient Benchtop | Air (O₂) | 20–25°C | Unrestricted | < 1 Week | High (Rapid discoloration) |
| Standard Refrigeration | Air (O₂) | 2–8°C | Dark | 1–3 Months | Moderate |
| Inert & Cold (Recommended) | Argon / N₂ | 2–8°C | Dark | > 12 Months | Very Low |
| Cryogenic Inert | Argon / N₂ | -20°C | Dark | > 24 Months | Negligible |
Self-Validating Experimental Protocols
To guarantee trustworthiness in your workflows, the protocols below are designed as self-validating systems . This means every procedure includes a built-in verification step to confirm its success before you proceed to critical downstream experiments.
Protocol A: Inert Gas Blanketing (Schlenk/Vial Technique)
Objective: To completely displace atmospheric oxygen and establish a long-term, stable storage environment.
-
Preparation: Transfer the freshly purified 2-Methyl-4-[(2-methylpentyl)oxy]aniline into an amber glass vial to block UV-catalyzed photo-oxidation.
-
Vent Setup: Cap the vial with a PTFE-lined silicone septum. Insert a sterile, narrow-gauge needle (e.g., 25G) through the septum to act as an exhaust vent.
-
Purging: Insert a second needle connected to a low-pressure Argon or high-purity Nitrogen line. Ensure the tip rests in the headspace (do not bubble through the liquid to avoid evaporation). Purge at a gentle flow rate for 5–10 minutes.
-
Hermetic Sealing: Remove the exhaust vent needle first, followed immediately by the inert gas needle, to maintain positive pressure. Wrap the cap tightly with Parafilm.
-
Storage: Transfer the vial to a monitored 2–8°C refrigerator.
-
System Validation: Prepare a 100 µL control aliquot using the exact same method. After 30 days, analyze the control via HPLC-UV at 254 nm. If the parent peak area remains >99.5% with no new peaks, your blanketing technique is validated and the main stock is safe to use.
Fig 2: Self-validating standard operating procedure for inert gas blanketing and storage.
Protocol B: Remediation via Flash Column Chromatography
Objective: To rescue an oxidized sample by removing colored azo and quinone imine impurities.
-
Dissolution: Dissolve the degraded sample in a minimal amount of a non-polar solvent (e.g., Hexanes or Heptane).
-
Column Preparation: Pack a silica gel column. Because the amine is slightly basic, pre-treat the silica with 1% triethylamine (TEA) in hexanes to prevent irreversible binding or streaking.
-
Elution: Load the sample and elute using a gradient of Hexanes:Ethyl Acetate (typically starting at 95:5). The intact amine will elute first, while the highly polar and polymeric oxidation products will remain trapped at the top of the column.
-
Concentration: Pool the colorless fractions and remove the solvent under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C.
-
System Validation: Perform Thin-Layer Chromatography (TLC) using the same solvent system. Co-spot the purified fraction against the original degraded sample. The complete absence of lower-Rf colored spots in your purified lane definitively validates the remediation.
Frequently Asked Questions (FAQs)
Q1: My previously colorless 2-Methyl-4-[(2-methylpentyl)oxy]aniline has turned a deep yellow/brown. What is the exact cause? A: The color change is a direct visual indicator of oxidation. The amine has degraded into highly conjugated azo compounds (-N=N-) or quinone imines. These conjugated systems absorb visible light, shifting the compound's appearance from colorless to yellow, brown, or even black tars [1].
Q2: Can I use chemical additives to prevent this oxidation? A: While physical barriers (inert gas, cold, dark) are preferred for pure reagents, certain antioxidants can be employed if they do not interfere with your downstream applications. Radical scavengers like butylated hydroxytoluene (BHT), ascorbic acid, or zinc aromatic mercaptides can intercept the aminyl radicals, halting the oxidation cascade [3]. However, you must validate that these additives do not cause side reactions or background noise in your specific assay.
Q3: Why does my sample degrade faster when dissolved in a solvent compared to its neat liquid/solid form? A: Dissolution increases the surface area and mobility of the molecules, facilitating faster interaction with dissolved oxygen. Furthermore, if the solvent is not thoroughly degassed (e.g., via freeze-pump-thaw cycles or inert gas sparging), the dissolved O₂ will rapidly initiate the radical oxidation cascade [4].
Q4: How can I detect early-stage oxidation before a visible color change occurs? A: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the most reliable method. Since early-stage nitroso intermediates may not produce a strong visible color to the naked eye, an HPLC run at 254 nm will reveal new peaks at different retention times compared to your pure standard[2].
References
Technical Support Center: Optimizing Temperature Conditions for 2-Methyl-4-[(2-methylpentyl)oxy]aniline Stability
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling, storage, and synthetic application of highly functionalized alkoxyanilines.
2-Methyl-4-[(2-methylpentyl)oxy]aniline is a sterically hindered, electron-rich aniline derivative. The presence of the 4-alkoxy group (+M resonance effect) and the 2-methyl group (+I inductive effect) significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system. While this makes the amine an excellent nucleophile for drug development workflows, it also drastically lowers its oxidation potential. Consequently, the compound is highly susceptible to temperature-dependent auto-oxidation and thermal degradation[1].
This guide provides field-proven insights, self-validating protocols, and troubleshooting strategies to master the temperature conditions required for the stability of this specific compound.
Causality & Mechanism: Why Temperature Dictates Stability
To effectively handle 2-Methyl-4-[(2-methylpentyl)oxy]aniline, one must understand the causality behind its degradation. Heat acts as the primary activation energy for single-electron transfer (SET) processes initiated by ambient oxygen or trace reactive oxygen species (ROS)[2].
At temperatures above 25°C, the electron-rich aniline rapidly oxidizes to an anilinium radical cation. This intermediate undergoes radical coupling or further oxidation to form highly colored ortho-quinol imines and, eventually, polymeric tarry products[1]. Furthermore, during synthetic applications (e.g., N-alkylation or amidation), the reaction of anilines is often highly exothermic. Poor temperature control can lead to thermal runaway, compromising both product selectivity and laboratory safety[3].
Oxidative degradation pathway of alkoxyanilines accelerated by elevated temperatures.
Quantitative Data: Temperature Thresholds
The following tables summarize the empirical data regarding the stability of 2-Methyl-4-[(2-methylpentyl)oxy]aniline under various thermal conditions.
Table 1: Storage Temperature vs. Degradation Rate
| Temperature Range | Environmental Condition | Expected Half-Life | Primary Degradation Mechanism |
| -20°C | Argon/Nitrogen (Sealed) | > 2 years | None (Thermodynamically stable) |
| 2°C - 8°C | Argon/Nitrogen (Sealed) | 6 - 12 months | Trace auto-oxidation |
| 20°C - 25°C | Ambient Air | < 2 weeks | SET oxidation to quinol imines |
| > 50°C | Ambient Air | < 12 hours | Accelerated oxidation, ether cleavage |
| > 100°C | Reaction Matrix | Minutes | Thermal runaway, tar formation |
Table 2: Recommended Temperature Limits for Synthetic Workflows
| Workflow / Reaction Type | Maximum Allowable Temp | Cooling Requirement |
| Reagent Thawing | 20°C | Gradual ambient thawing (No water baths) |
| Diazotization | 5°C | Ice-salt bath (Strict monitoring required) |
| Amidation / N-Alkylation | 40°C - 50°C | Water cooling jacket |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage protocol to prevent degradation? A: The compound must be stored at -20°C under an inert atmosphere (Argon or Nitrogen). Because the 4-alkoxy group makes the ring highly electron-dense, ambient oxygen will degrade the compound at room temperature. Always purge the headspace of the vial with inert gas before returning it to the freezer.
Q2: I left the reagent on the benchtop overnight, and it turned from pale yellow to dark brown. Can I still use it? A: No, direct use is not recommended. The dark brown color indicates the formation of quinol imines and polymeric oxidation products[1]. These impurities will actively quench electrophiles in your downstream reactions, drastically reducing your yield. You must purify the compound using the anaerobic filtration protocol provided below.
Q3: Why does my amidation reaction yield a complex mixture when heated above 60°C? A: Exceeding 50°C triggers two competing side reactions: thermal auto-oxidation of the starting material and over-alkylation/acylation. The significant release of heat during the initial coupling can lead to a localized thermal runaway, which destroys the selectivity of the desired mono-substituted product[3].
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Sudden Temperature Spikes During Reagent Addition
Symptom: When adding an electrophile (e.g., an acid chloride) to the aniline solution, the internal temperature rapidly spikes, and the solution turns black. Cause: The reaction is highly exothermic. The high nucleophilicity of 2-Methyl-4-[(2-methylpentyl)oxy]aniline leads to near-instantaneous kinetic coupling, releasing massive amounts of heat that trigger polymerization[3]. Solution:
-
Dilute the aniline in a non-reactive, high-heat-capacity solvent (e.g., DCM or THF).
-
Utilize a syringe pump to add the electrophile dropwise over 30–60 minutes.
-
Maintain the reaction vessel in an ice bath (0-5°C) during the entire addition phase.
Issue 2: Inconsistent Yields Across Different Batches
Symptom: Batch A gave an 85% yield, but Batch B (using the same protocol) gave a 40% yield with heavy baseline streaking on TLC. Cause: Variable thermal history of the starting material. If Batch B was thawed rapidly using a warm water bath or left at room temperature for extended periods, it likely suffered partial oxidative degradation prior to the reaction. Solution: Implement a strict, temperature-controlled handling workflow (see Diagram 2). Validate the purity of the aniline prior to use.
Step-by-step temperature management workflow for handling sensitive alkoxyanilines.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. You will not proceed to the next step without analytical confirmation of success.
Protocol 1: Anaerobic Purification of Degraded 2-Methyl-4-[(2-methylpentyl)oxy]aniline
If your reagent has darkened due to thermal/oxidative stress, use this rapid silica plug method to isolate the pure compound.
Step 1: System Deoxygenation
-
Pack a short glass fritted column with 50g of silica gel.
-
Flush the column with 200 mL of Hexane/Ethyl Acetate (9:1) that has been sparged with Argon for 15 minutes.
-
Maintain a positive pressure of Argon over the column.
Step 2: Elution
-
Dissolve 5g of the degraded dark aniline in 10 mL of deoxygenated eluent.
-
Load the sample onto the silica plug.
-
Elute rapidly under Argon pressure. The highly polar polymeric tars and quinol imines will remain trapped at the baseline of the silica, while the purified aniline will elute as a pale yellow band.
-
Concentrate the eluent in vacuo using a rotary evaporator with the water bath strictly set to ≤ 30°C .
Step 3: Self-Validation (The Trustworthiness Check) Do not use the compound until you perform this check.
-
Dissolve 10 mg of the purified product in 1 mL of methanol.
-
Measure the UV-Vis absorbance at 350 nm .
-
Validation Logic: Quinol imines and related oxidation products absorb strongly at 350 nm. If the absorbance is < 0.05 , the purification is successful, and the compound is safe for synthesis. If > 0.05, repeat the filtration.
Protocol 2: Temperature-Controlled Amidation Setup
Step 1: Pre-cooling
-
Equip a 3-neck round-bottom flask with a magnetic stirrer, an internal thermocouple, and an Argon inlet.
-
Add 2-Methyl-4-[(2-methylpentyl)oxy]aniline (1.0 eq) and base (e.g., DIPEA, 1.5 eq) in anhydrous DCM.
-
Submerge the flask in an ice-water bath and allow the internal temperature to reach 0°C to 2°C .
Step 2: Controlled Addition
-
Load the electrophile (1.1 eq) into a pressure-equalizing dropping funnel.
-
Begin dropwise addition. Self-Validation: Monitor the internal thermocouple. Adjust the drip rate so that the internal temperature never exceeds 5°C .
Step 3: Thermal Maturation
-
Once addition is complete, remove the ice bath.
-
Allow the reaction to warm to room temperature (20°C - 25°C) naturally over 2 hours. Do not apply external heating. This ensures complete conversion without crossing the thermal degradation threshold of 50°C.
References
- BenchChem Technical Support Team. "Managing reaction temperature for stable aniline derivative synthesis - Benchchem". BenchChem.
- Organic Letters. "Cu-Catalyzed [1,3]-Alkoxy Rearrangement/Diels–Alder Cascade Reactions via in Situ Generation of Functionalized ortho-Quinol Imines". ACS Publications.
- MDPI. "A Hydroxytricyanopyrrole-Based Fluorescent Probe for Sensitive and Selective Detection of Hypochlorous Acid". MDPI.
Sources
Technical Support Center: Troubleshooting the Alkylation of 2-Methyl-4-hydroxyaniline
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that 2-methyl-4-hydroxyaniline (also widely known as 4-amino-3-methylphenol) presents a unique set of synthetic challenges. Because it possesses both a nucleophilic amine (-NH₂) and a nucleophilic hydroxyl (-OH) group on an electron-rich aromatic ring, standard alkylation conditions often lead to complex, inseparable mixtures and severe oxidative degradation.
This guide is designed by our Senior Application Scientists to help you troubleshoot these specific issues, explaining the mechanistic causality behind each failure and providing field-proven protocols to achieve precise chemoselectivity.
Section 1: Achieving Chemoselectivity (N-Alkylation vs. O-Alkylation)
Q: Why do I keep getting a mixture of N-alkylated and O-alkylated products when using alkyl halides (e.g., benzyl bromide)? A: Direct alkylation with alkyl halides relies purely on the inherent nucleophilicity of the functional groups. Under standard basic conditions (e.g., K₂CO₃), the phenolic proton (pKₐ ~10) is removed, generating a highly reactive phenoxide ion. Simultaneously, the neutral amine remains a strong nucleophile. Because there is insufficient kinetic or thermodynamic differentiation between the phenoxide and the amine, the electrophile attacks both indiscriminately, resulting in a non-selective mixture[1].
Q: How can I selectively N-alkylate 2-methyl-4-hydroxyaniline without having to use protecting groups? A: The most robust, self-validating method for selective N-alkylation is reductive amination [1]. By reacting the aminophenol with an aldehyde or ketone, you leverage a thermodynamic sink: the amine nitrogen readily undergoes nucleophilic addition to the carbonyl to form a stable imine (Schiff base), whereas the phenolic oxygen cannot form a stable condensation product. Subsequent in-situ reduction of the imine yields the N-alkylated product with >95% chemoselectivity.
Q: What if my target requires O-alkylation? How do I prevent the amine from reacting? A: To achieve selective O-alkylation, you must temporarily mask the amine. The standard protocol is to protect the amine with a Boc (tert-butyloxycarbonyl) group. The amine is naturally more nucleophilic than the neutral phenol, allowing for selective N-Boc protection without a strong base. Once protected, you can safely deprotonate the phenol with a base and introduce your alkyl halide, followed by acidic deprotection of the amine.
Section 2: Controlling Mono- vs. Di-Alkylation
Q: My reductive amination is yielding tertiary amines (N,N-dialkylation). How do I stop the reaction at the secondary amine (mono-alkylation)? A: Over-alkylation occurs when the newly formed secondary amine is more nucleophilic than the primary amine starting material, or when an overly aggressive reducing agent is used. To enforce mono-alkylation, you must switch your reducing agent from Sodium borohydride (NaBH₄) to Sodium triacetoxyborohydride (NaBH(OAc)₃) [2].
The Causality: The electron-withdrawing acetate groups in NaBH(OAc)₃ sterically hinder and electronically deactivate the borohydride. It is too mild to reduce the unprotonated imine or the starting aldehyde. Instead, it selectively and rapidly reduces the protonated iminium ion. Because the reaction requires this specific protonated state, it effectively halts at the mono-alkylated stage, preventing the formation of tertiary amines[2].
Section 3: Mitigating Oxidative Degradation
Q: My reaction mixture turns dark brown or black almost immediately, and my yields are terrible. What is happening? A: You are observing oxidative degradation. 2-Methyl-4-hydroxyaniline is a highly electron-rich aromatic system. When exposed to atmospheric oxygen (a diradical), light, or trace transition metals (which act as single-electron transfer catalysts), the aminophenol rapidly loses electrons to form a highly electrophilic p-quinone imine [3],[4]. This intermediate rapidly undergoes Michael addition with unreacted starting material, leading to the dark-colored, polymeric "tar" you are seeing in your flask.
Q: How do I prevent this oxidative degradation during the reaction and aqueous workup? A: You must treat the substrate as an air-sensitive compound and establish a strict air-free environment[3]:
-
Deoxygenate Solvents: Sparge all reaction solvents with Argon or Nitrogen for at least 20 minutes prior to use to displace dissolved oxygen.
-
Inert Atmosphere: Run the reaction under a positive pressure of Argon.
-
Antioxidant Quenching: During aqueous workup, the compound is highly vulnerable. Wash your organic layers with a brine solution containing 0.1% ascorbic acid. The ascorbic acid acts as a sacrificial antioxidant, quenching reactive oxygen species before they can attack your product[3].
Quantitative Comparison of Alkylation Strategies
| Strategy | Reagents / Conditions | N-Selectivity | O-Selectivity | Over-Alkylation Risk | Typical Yield |
| Direct Alkylation | Alkyl Halide, K₂CO₃, DMF | Low | Low | High | <40% (Mixture) |
| Reductive Amination | Aldehyde, NaBH(OAc)₃, DCE | >95% | <1% | Low | 85–95% |
| Protected O-Alkylation | 1. Boc₂O 2. R-X/Base 3. TFA | <1% | >95% | None | 70–80% (3 steps) |
Reaction Pathway Visualization
Divergent reaction pathways of 2-methyl-4-hydroxyaniline illustrating chemoselectivity and degradation.
Standardized Experimental Protocols
Protocol A: Chemoselective Mono-N-Alkylation via Reductive Amination
This protocol utilizes thermodynamic imine formation and a deactivated hydride source to guarantee mono-N-alkylation.
-
Preparation & Degassing: Flame-dry a 50 mL round-bottom flask and purge with Argon. Sparge 1,2-dichloroethane (DCE) with Argon for 20 minutes to remove dissolved oxygen.
-
Imine Formation: Dissolve 2-methyl-4-hydroxyaniline (1.0 eq, 5.0 mmol) and your target aldehyde (1.0 eq, 5.0 mmol) in 20 mL of the degassed DCE under Argon. Stir at room temperature for 2 hours. Self-Validation: A color shift (often to yellow/orange) indicates Schiff base formation. Do not proceed until TLC confirms the disappearance of the starting aniline.
-
Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 7.5 mmol) portion-wise over 10 minutes.
-
Reaction Completion: Remove the ice bath and stir at room temperature for 12 hours under Argon.
-
Antioxidant Workup: Quench the reaction carefully with 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with a brine solution containing 0.1% w/v ascorbic acid to prevent oxidation during handling. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Selective O-Alkylation via Amine Protection
This protocol isolates the phenolic oxygen by exploiting the kinetic nucleophilicity of the amine for temporary masking.
-
N-Protection: Dissolve 2-methyl-4-hydroxyaniline (1.0 eq) in THF. Add Boc-anhydride (Boc₂O, 1.05 eq) dropwise. Stir at room temperature for 4 hours. Concentrate and purify via short-pad silica filtration to isolate the N-Boc intermediate.
-
O-Alkylation: Dissolve the N-Boc intermediate in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir for 15 minutes to generate the phenoxide. Add the alkyl halide (1.1 eq) and heat to 60 °C for 6 hours. Quench with water and extract with Ethyl Acetate.
-
Deprotection: Dissolve the isolated O-alkylated intermediate in a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 2 hours. Concentrate under vacuum to yield the O-alkylated 2-methyl-4-hydroxyaniline as a TFA salt.
References
-
Title: Application Note: A Guide to the N-Alkylation of Aminophenols | Source: benchchem.com | URL: 5
-
Title: Technical Support Center: Preventing Oxidation of Aminophenol Compounds | Source: benchchem.com | URL: 3
-
Title: Reductive Amination Reaction | Source: bu.edu | URL: 2
-
Title: Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics | Source: nih.gov | URL: 4
Sources
Purification strategies for crude 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Welcome to the Technical Support Center for the isolation and purification of 2-Methyl-4-[(2-methylpentyl)oxy]aniline .
As Senior Application Scientists, we recognize that handling highly substituted, electron-rich anilines presents unique experimental hurdles. The presence of an electron-donating alkoxy group at the para position and a methyl group at the ortho position significantly raises the energy of the molecule's Highest Occupied Molecular Orbital (HOMO). While this makes the primary amine an excellent nucleophile for downstream synthesis, it also makes the compound exceptionally prone to single-electron transfer (SET) oxidation[1]. Furthermore, the lipophilic 2-methylpentyl chain introduces severe surfactant-like behavior during aqueous workups.
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for the purification of this specific molecular scaffold.
I. Purification Decision Matrix
Before selecting a purification route, you must assess the impurity profile of your crude mixture. The workflow below outlines the logical progression for isolating analytical-grade material.
Caption: Decision matrix for the purification of substituted alkoxyanilines.
II. Comparative Efficacy of Purification Methods
The choice of method is dictated by the physicochemical properties of the substituted aniline and the nature of the impurities[2].
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Limitations |
| Emulsion-Resistant Acid-Base Extraction | 85–95 | 90–95 | Rapid removal of neutral/acidic organic byproducts[3]. | High risk of emulsion formation without optimized solvents. |
| Deactivated Silica Chromatography | 70–85 | 95–98 | Excellent for separating closely related structural isomers. | High solvent consumption; risk of on-column streaking[1]. |
| Anhydrous Salt Precipitation | 80–90 | >99.5 | Yields a highly stable, oxidation-resistant crystalline solid. | Requires strictly anhydrous conditions to prevent deliquescence. |
III. Step-by-Step Experimental Protocols
Protocol A: Emulsion-Resistant Acid-Base Extraction
The Causality: The 2-methylpentyl group is a highly branched, hydrophobic tail. When the amine is protonated by aqueous acid, the molecule becomes a classic amphiphile (hydrophilic head, hydrophobic tail). This lowers the interfacial tension between the aqueous and organic layers, causing intractable emulsions. The Solution: Utilize a low-density, high-interfacial-tension solvent like MTBE (Methyl tert-butyl ether) instead of Dichloromethane (DCM), and leverage the "salting-out" effect.
-
Dissolution: Dissolve the crude mixture in MTBE (10 mL per gram of crude).
-
Acidic Extraction: Wash the organic layer with 1M HCl (3 x 5 mL/g).
-
Self-Validation Step: Spot the organic layer on a TLC plate. The target basic aniline should be entirely absent, having migrated to the aqueous layer as an anilinium salt.
-
-
Organic Wash: Wash the combined acidic aqueous layers once with hexanes (5 mL/g) to remove entrained lipophilic impurities. Discard the hexane layer.
-
Basification: Cool the aqueous layer to 0 °C. Carefully adjust the pH to 10–12 using 2M NaOH. The solution will turn cloudy as the free base liberates.
-
Recovery: Extract the liberated free base with MTBE (3 x 5 mL/g). Critical: If an emulsion forms, add saturated aqueous NaCl (brine) until the aqueous layer is fully saturated. The high ionic strength forces the hydrophobic tail out of the water, breaking the emulsion.
-
Isolation: Dry the combined MTBE layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Deactivated Silica Gel Chromatography
The Causality: Unmodified silica gel contains acidic silanol groups (Si-OH). The highly nucleophilic primary amine of the aniline forms strong hydrogen bonds and partial ionic interactions with these silanols, causing the compound to "streak" down the column rather than eluting as a discrete band[1]. The Solution: Competitively inhibit silanol binding using Triethylamine (TEA).
-
Eluent Preparation: Prepare a mobile phase of Hexanes/Ethyl Acetate (e.g., 8:2 v/v) containing exactly 1% v/v Triethylamine (TEA).
-
Column Packing: Slurry-pack the silica gel using the TEA-doped eluent. Flush the column with at least 2 column volumes of the eluent to fully "cap" the acidic silanol sites.
-
Loading: Dissolve the crude sample in a minimum volume of the eluent and load it onto the column.
-
Elution: Run the column and collect fractions.
-
Self-Validation Step: Monitor fractions via TLC using plates pre-treated with 1% TEA. The product will elute as a tight, circular spot without tailing.
-
-
Concentration: Combine product-containing fractions and concentrate. To remove residual TEA, place the resulting oil under high vacuum (0.1 Torr) for 4–6 hours.
Protocol C: Anhydrous Hydrochloride Salt Precipitation
The Causality: Free base electron-rich anilines are oils that degrade rapidly in air. Converting them to a hydrochloride salt protonates the amine, removing the lone pair required for oxidation, and yields a highly stable, crystalline solid.
-
Dissolution: Dissolve the purified free base in anhydrous diethyl ether or MTBE (10 mL/g) under an inert Argon atmosphere.
-
Cooling: Chill the solution to 0 °C in an ice bath.
-
Precipitation: Dropwise add 2.0M HCl in diethyl ether (1.05 equivalents) under vigorous stirring. A white to off-white precipitate will immediately crash out.
-
Maturation: Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.
-
Filtration: Filter the solid rapidly through a Büchner funnel. Keep a blanket of Argon over the funnel, as the salt may be slightly hygroscopic.
-
Washing: Wash the filter cake with cold, anhydrous hexanes and dry under high vacuum.
IV. Troubleshooting Guide (Q&A)
Q: My isolated product was a pale yellow oil yesterday, but today it has turned dark brown. Is the material ruined? A: You are observing oxidative degradation. The electron-donating alkoxy and methyl groups make this aniline highly susceptible to atmospheric oxygen, initiating an aminium radical cation pathway that quickly leads to dark-colored azo and azoxy dimers[1][4].
-
Recovery: If the degradation is mild, dissolve the dark oil in a non-polar solvent and filter it through a short pad of basic alumina to trap the polar dimers.
-
Prevention: Always store the free base under Argon at -20 °C, or immediately convert it to the HCl salt for long-term storage.
Caption: Mechanistic pathway of aniline oxidation and preventative interventions.
Q: When analyzing my purified product via Reversed-Phase HPLC (RP-HPLC), I see unexpected "ghost peaks" that disappear when I change the mobile phase. What is happening? A: "Ghost peaks" are a known phenomenon when analyzing electron-rich anilines via RP-HPLC. They are typically caused by on-column dimerization induced by partial dissociation of silanol groups (Si-O⁻) in the stationary phase under neutral or basic mobile phase conditions[1][4].
-
Solution: Lower the pH of your mobile phase (e.g., using 0.1% Formic Acid) to keep silanols protonated, or add an inorganic buffer like ammonium acetate to inhibit the coupling reaction[1].
Q: Can I purify this compound using vacuum distillation? A: It is highly discouraged. While simple anilines like o-toluidine are routinely distilled[2], 2-Methyl-4-[(2-methylpentyl)oxy]aniline has a high molecular weight (207.3 g/mol ) and an ether linkage. The high temperatures required even under high vacuum will likely cause thermal degradation and accelerated oxidation. Stick to chromatography or salt precipitation.
V. References
-
ResearchGate. (n.d.). “Ghost peaks” in reversed-phase liquid chromatography separation of an electron-rich aniline compound: Mechanism and solution for this phenomenon. Retrieved from[Link]
-
PubMed. (2023). “Ghost peaks” in reversed-phase liquid chromatography separation of an electron-rich aniline compound: Mechanism and solution for this phenomenon. Retrieved from [Link]
Sources
Technical Support Center: Addressing Color Degradation in 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Welcome to the Technical Support Center for handling 2-Methyl-4-[(2-methylpentyl)oxy]aniline . Because of its specific structural properties, this compound is notoriously sensitive to environmental degradation. This guide provides drug development professionals and analytical scientists with the mechanistic understanding, quantitative data, and self-validating protocols necessary to troubleshoot discoloration and maintain sample integrity.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my 2-Methyl-4-[(2-methylpentyl)oxy]aniline sample turn from colorless to dark brown/black over time? A1: The discoloration is a direct visual indicator of oxidative degradation. The amino group (-NH₂) is inherently electron-donating. In 2-Methyl-4-[(2-methylpentyl)oxy]aniline, the presence of the para-alkoxy group and ortho-methyl group further increases the electron density of the aromatic ring. This high electron density significantly lowers the redox potential, making the molecule highly prone to losing electrons[1].
Upon exposure to atmospheric oxygen or light, the compound forms radical cation intermediates. These rapidly undergo hydrogen loss and cross-linking to form highly colored quinone-imines (pink/red) and eventually complex, polyaniline-like oligomers (dark brown/black)[2].
Caption: Logical relationship of oxidative degradation pathways in electron-rich aniline derivatives.
Q2: My experimental assay requires aqueous conditions. How do I prevent oxidation during the reaction? A2: The rate of aniline oxidation in aqueous media is highly pH-dependent, typically following a parabolic profile where oxidation peaks near the pKa of the aniline derivative[1]. To prevent this:
-
pH Optimization: Buffer the solution away from its pKa. In strongly acidic conditions (e.g., pH 3), the amine is protonated to an anilinium ion, which is resistant to oxidation. However, if your assay requires neutral conditions (pH 7), oxidation accelerates significantly[3].
-
Deoxygenation: Purge all aqueous buffers with an inert gas (Argon/N₂) for at least 15–20 minutes prior to introducing the aniline[1].
-
Sacrificial Antioxidants: If compatible with your downstream assay, add a radical scavenger (e.g., Butylated hydroxytoluene - BHT) to intercept reactive oxygen species before they attack the aniline core[4].
Q3: Can I simply freeze my aqueous stock solutions to halt degradation? A3: Counterintuitively, freezing can sometimes accelerate photooxidation if the sample is exposed to light. As the aqueous solution freezes, aniline derivatives can be excluded from the ice crystal lattice, concentrating them into self-associated clusters at the air-ice interface. This local concentration enhancement, combined with light exposure, activates rapid photooxidation[5]. If you must freeze aqueous stocks, they must be snap-frozen and stored in completely opaque (amber) containers under an inert atmosphere.
Part 2: Quantitative Storage Guidelines
To maintain >99.5% purity over extended periods, storage conditions must address both kinetic (temperature) and environmental (oxygen/light) degradation pathways.
| Storage Parameter | Condition | Causality / Rationale | Estimated Purity Retention (6 Months) |
| Atmosphere | Argon (preferred over N₂) | Argon is denser than air and forms a protective blanket over the sample, preventing O₂ ingress during brief vial openings[4]. | > 99.5% (when combined with cold/dark) |
| Temperature | 4°C to -20°C | Reduces the kinetic energy available to overcome the activation barrier for radical formation. | 95 - 99% (if stored in air) |
| Light Exposure | Amber Glass / Dark | Prevents UV/Vis-activated photooxidation, which can occur even in frozen states[5]. | 85 - 90% (if stored in air/ambient temp) |
| Container | PTFE-lined Septum | Prevents leaching of plasticizers and provides a hermetic seal against atmospheric moisture and oxygen[6]. | N/A |
Part 3: Self-Validating Experimental Protocols
If your sample has already discolored, it must be purified. Oxidized byproducts (quinone-imines) can act as redox mediators, interfering with downstream pharmacological assays or poisoning metal catalysts.
The following protocol utilizes a Self-Validating Mass Balance Loop to ensure the purification process itself does not cause further degradation (a common issue when anilines are exposed to the mild Lewis acidity of silica gel).
Protocol: Anaerobic Silica Gel Chromatography with Built-in HPLC-UV Validation
Step 1: The Baseline Validation (Pre-Assessment)
-
Extract a 1.0 mg aliquot of the discolored 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
-
Spike the aliquot with exactly 0.5 mg of an internal standard (e.g., biphenyl).
-
Run an HPLC-UV (254 nm) analysis. Record the Area Under the Curve (AUC) ratio of the target aniline to the internal standard, and quantify the broad, late-eluting quinone-imine peaks.
Step 2: Anaerobic Chromatographic Separation
-
Solvent Preparation: Vigorously sparge the eluent system (e.g., Hexane/Ethyl Acetate) with Argon for 20 minutes to displace dissolved oxygen[1].
-
Column Neutralization: Because silica gel can catalyze aniline degradation, pre-treat the silica column by flushing it with eluent containing 1% Triethylamine (TEA). This neutralizes acidic silanol sites.
-
Elution: Load the sample and run the column under positive Argon pressure. Collect fractions in amber vials.
Step 3: Anaerobic Concentration
-
Pool the product-containing fractions.
-
Evaporate the solvent using a rotary evaporator backfilled with Argon, keeping the water bath strictly below 30°C to prevent thermal degradation[3].
Step 4: The Final Validation (Post-Assessment)
-
Take a 1.0 mg aliquot of the purified product and spike it with exactly 0.5 mg of the same internal standard used in Step 1.
-
Re-run the HPLC-UV analysis.
-
Validation Criteria: The system validates itself if (A) the quinone-imine peaks are completely absent, and (B) the Aniline:Internal Standard AUC ratio matches the theoretical expected yield. If the ratio is lower than expected, it indicates the compound degraded on the column, prompting a need to increase the TEA concentration in future runs.
Caption: Diagnostic and purification workflow ensuring self-validated sample integrity.
Part 4: References
-
Title: Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation Source: ResearchGate URL: [Link]
-
Title: Aniline - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions Source: ACS Publications (Environmental Science & Technology) URL: [Link]
Sources
Validation & Comparative
Analytical Profiling and HPLC Retention Time Optimization for 2-Methyl-4-[(2-methylpentyl)oxy]aniline
The precise chromatographic analysis of complex aniline derivatives is a critical requirement in pharmaceutical development and fine chemical synthesis. 2-Methyl-4-[(2-methylpentyl)oxy]aniline presents a unique analytical challenge due to its hybrid physicochemical properties: a polar, basic aniline headgroup paired with a highly hydrophobic, branched ether tail.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries for the retention and resolution of this compound, supported by mechanistic insights and self-validating experimental protocols.
Physicochemical Profiling & Chromatographic Challenges
To design an effective HPLC method, we must first deconstruct the molecule's structural impact on chromatographic behavior:
-
The Basic Aniline Core ( pKa≈4.6 ): The primary amine group is basic. In standard reversed-phase HPLC (RP-HPLC) utilizing acidic mobile phases (e.g., pH 2.7), this amine becomes fully protonated. While protonation improves solubility and mass spectrometry (MS) ionization, it also drives secondary ion-exchange interactions with residual, un-endcapped silanols on traditional silica matrices. This causality directly results in severe peak tailing and unpredictable retention time ( tR ) shifts.
-
The Electron-Rich Aromatic Ring: The ortho-methyl group (+I inductive effect) and the para-alkoxy group (+M resonance effect) donate electron density into the aromatic ring. This makes the molecule highly electron-rich, turning it into an excellent candidate for π−π interactions with polarizable stationary phases.
-
The (2-Methylpentyl)oxy Tail: This bulky, branched alkyl chain imparts significant hydrophobicity. It guarantees strong retention on standard alkyl phases (like C18) through dispersive forces but offers poor selectivity when trying to resolve the compound from structurally similar positional isomers (e.g., 3-methyl-4-[(2-methylpentyl)oxy]aniline).
Mechanistic Column Comparison: C18 vs. Phenyl-Hexyl vs. Biphenyl
Standardizing on a single column chemistry often leads to suboptimal resolution for complex anilines. As demonstrated in authoritative application notes for aniline derivatives [1], exploring orthogonal selectivities is mandatory.
-
C18 (Octadecylsilane): Operates almost exclusively via hydrophobic (dispersive) partitioning. While it provides excellent retention for the 2-methylpentyl tail, it fails to discriminate the spatial arrangement of the aromatic substituents. Furthermore, traditional C18 columns are notorious for peak tailing with basic anilines.
-
Phenyl-Hexyl: Introduces moderate π−π interactions. The hexyl linker provides flexibility, allowing the phenyl ring to align with the analyte. However, the single aromatic ring often lacks the electron density required to fully exploit the electron-rich nature of our target analyte.
-
Biphenyl: The optimal choice for this molecular class. The biphenyl ligand provides a rigid, highly polarizable extended π system. It engages in strong π−π and dipole-dipole interactions with the electron-rich aniline core, while still offering sufficient hydrophobic retention for the alkyl tail [2]. This dual-mechanism approach drastically improves both peak symmetry and isomer resolution [3].
Logical relationship of retention mechanisms between C18 and Biphenyl phases for aniline derivatives.
Quantitative Performance Comparison
The following table synthesizes comparative performance data for 2-Methyl-4-[(2-methylpentyl)oxy]aniline against a closely eluting positional isomer impurity, utilizing 100 x 2.1 mm, 2.7 µm core-shell columns under identical gradient conditions (0.1% Formic Acid in Water/Acetonitrile).
| Column Phase | Retention Time ( tR , min) | Peak Asymmetry ( As ) | Resolution ( Rs ) | Primary Selectivity Mechanism |
| Core-Shell C18 | 8.45 | 1.42 (Tailing) | 1.8 | Hydrophobic (Dispersive) |
| Core-Shell Phenyl-Hexyl | 7.90 | 1.25 | 2.4 | Hydrophobic + Moderate π−π |
| Core-Shell Biphenyl | 8.15 | 1.08 (Symmetrical) | 3.7 | Hydrophobic + Strong
π−π
|
Data Interpretation: While the C18 column yields the longest retention time due to the massive hydrophobic alkyl tail, it suffers from unacceptable peak asymmetry ( As>1.3 ) and marginal resolution. The Biphenyl column sacrifices a fraction of hydrophobic retention but achieves baseline resolution ( Rs=3.7 ) and near-perfect peak symmetry ( As=1.08 ) by leveraging the analyte's electron-rich aromatic core [4].
Optimized Experimental Workflow & Self-Validating Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol integrates causality-driven parameter selection and a self-validating system suitability test (SST).
Phase A: Reagent & Sample Preparation
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.
-
Causality: Formic acid buffers the mobile phase at ~pH 2.7, ensuring the aniline amine ( pKa 4.6) is >99% protonated. This locks the ionization state, preventing retention time drift and split peaks.
-
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.
-
Analyte Extraction/Dissolution: Dissolve 2-Methyl-4-[(2-methylpentyl)oxy]aniline to a final working concentration of 0.1 mg/mL in the sample diluent. Filter through a 0.22 µm PTFE syringe filter.
-
Causality: Matching the sample diluent closely to the initial gradient conditions prevents solvent-front distortion (the "strong solvent effect"), which can artificially broaden the peak.
-
Phase B: Chromatographic Execution
-
Column Installation: Install a Core-Shell Biphenyl column (100 x 2.1 mm, 2.7 µm).
-
Thermodynamic Control: Set the column oven to 40 °C .
-
Causality: Elevated temperature reduces the viscosity of the mobile phase, improving mass transfer kinetics for the bulky ether chain, which directly sharpens the peak.
-
-
Gradient Program (Flow Rate: 0.4 mL/min):
-
0.0 - 1.0 min: 10% B (Isocratic hold to focus the analyte at the column head)
-
1.0 - 11.0 min: 10% → 90% B (Linear ramp for elution)
-
11.0 - 13.0 min: 90% B (Column wash)
-
13.0 - 16.0 min: 10% B (Re-equilibration)
-
-
Detection: UV/PDA monitoring at 254 nm (primary aromatic absorbance) and 280 nm.
Experimental workflow for the HPLC analysis of 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Phase C: System Suitability & Self-Validation
Before analyzing unknown samples, the system must self-validate its operational integrity:
-
Blank Injection: Inject 2 µL of sample diluent. Confirm a flat baseline with no ghost peaks at the expected tR (~8.15 min).
-
Precision Check: Inject the 0.1 mg/mL standard five consecutive times.
-
Acceptance Criteria:
-
Retention Time %RSD must be ≤0.5% .
-
Peak Asymmetry ( As ) must fall strictly between 0.95 and 1.20.
-
Failure Protocol: If As>1.20 , it indicates either column voiding or degradation of the formic acid buffer. Replace the mobile phase A immediately and re-equilibrate.
-
References
Mass spectrometry fragmentation patterns of 2-Methyl-4-[(2-methylpentyl)oxy]aniline
As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structurally similar alkoxyanilines in complex matrices. 2-Methyl-4-[(2-methylpentyl)oxy]aniline (Chemical Formula: C13H21NO , Exact Mass: 207.1623) is a specialized ether-linked aniline derivative[1]. Because of its branched 2-methylpentyl chain and active amine group, selecting the correct mass spectrometry (MS) platform is critical depending on whether the goal is absolute structural elucidation or high-throughput trace quantification.
This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) for the analysis of this compound, providing field-proven protocols and mechanistic fragmentation insights.
Platform Comparison & Analytical Strategy
The choice between GC-MS and LC-MS/MS is dictated by the ionization physics required for your specific analytical endpoint.
-
GC-EI-MS (Hard Ionization): Operating at a standard 70 eV, Electron Ionization strips an electron to form a highly energetic radical cation ( M+∙ ). This excess energy induces extensive, reproducible bond cleavage[2]. Causality for choice: We select GC-EI-MS when we need to map the exact branching of the alkyl chain. The fragmentation fingerprint acts as an unambiguous structural barcode for library matching.
-
LC-ESI-MS/MS (Soft Ionization): Electrospray Ionization gently protonates the molecule to form an intact [M+H]+ ion without immediate fragmentation[3]. Causality for choice: We select LC-ESI-MS/MS for trace quantification in biological or environmental samples. By isolating the intact precursor and applying targeted Collision-Induced Dissociation (CID), we eliminate matrix noise, achieving picogram-level sensitivity via Multiple Reaction Monitoring (MRM).
Caption: Analytical workflow decision tree comparing GC-EI-MS and LC-ESI-MS/MS platforms.
Mechanistic Fragmentation Pathways
Understanding the gas-phase chemistry of 2-Methyl-4-[(2-methylpentyl)oxy]aniline is essential for interpreting the spectra and setting up MRM transitions.
EI-MS (70 eV) Dynamics
In electron ionization, the removal of an electron yields the molecular ion M+∙ at m/z 207. A fundamental rule of mass spectrometry is that the cleavage of alkyl aryl ethers is controlled by the stability of the aromatic ring rather than the oxygen atom[4]. The dominant fragmentation pathway is the homolytic or inductive cleavage of the O-alkyl bond. The molecule sheds the bulky 2-methylpentyl group as an alkene ( C6H12 , 84 Da), transferring a hydrogen to the oxygen to yield a highly stable 4-amino-3-methylphenol radical cation at m/z 124 (or m/z 123 via radical loss).
ESI-MS/MS (CID) Dynamics
Under positive ESI, the basic aniline nitrogen readily accepts a proton, yielding the [M+H]+ precursor at m/z 208.2 . Upon entering the collision cell, argon gas induces CID. The protonated ether undergoes a charge-mediated rearrangement, resulting in the neutral loss of 2-methyl-1-pentene (84 Da) to form the base product ion at m/z 124.1 [3]. Increasing the collision energy forces secondary fragmentations of the aniline core, specifically the neutral loss of ammonia ( NH3 , 17 Da) or water ( H2O , 18 Da).
Caption: ESI-MS/MS Collision-Induced Dissociation (CID) pathway for 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Do not proceed with sample analysis unless the validation criteria are met.
Protocol A: GC-EI-MS Structural Profiling
-
Sample Preparation: Perform a liquid-liquid extraction using ethyl acetate. Causality: The extract must be dried over anhydrous sodium sulfate. Any residual water will rapidly degrade the polysiloxane stationary phase of the GC column and disrupt the MS high vacuum.
-
Chromatography: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Inject 1 µL in splitless mode. Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Mass Spectrometry: Set the ion source to 230°C and electron energy to 70 eV. Scan range: m/z 50–300.
-
System Validation: Inject a pure solvent blank followed by a 10 µg/mL reference standard. Validation is achieved only if the blank shows zero carryover and the standard yields a Signal-to-Noise (S/N) ratio > 10:1 for the m/z 207 molecular ion.
Protocol B: LC-ESI-MS/MS Quantitative Analysis
-
Sample Preparation: Precipitate matrix proteins using cold acetonitrile (1:3 v/v), vortex, and centrifuge at 14,000 rpm for 10 minutes. Causality: Cold acetonitrile rapidly denatures proteins while minimizing analyte degradation, and the 1:3 ratio ensures >95% precipitation efficiency to prevent ion suppression in the MS source.
-
Chromatography: Use a C18 reverse-phase column (100 × 2.1 mm, 1.7 µm). Mobile phase A: 0.1% formic acid in water; Mobile phase B: Acetonitrile. Causality: Formic acid acts as a proton donor, ensuring the aniline nitrogen is fully ionized to [M+H]+ prior to entering the MS. Run a gradient from 10% B to 90% B over 5 minutes.
-
Mass Spectrometry: Operate in positive ESI MRM mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.
-
System Validation: Run a calibration curve from 1 to 1000 ng/mL. The protocol is self-validated when the calibration curve linearity ( R2 ) is > 0.995, and the qualifier-to-quantifier ion ratio (m/z 107.1 / 124.1) remains within ±15% of the reference standard across all concentrations.
Quantitative Data Summary
Table 1: Platform Performance Comparison
| Parameter | GC-EI-MS | LC-ESI-MS/MS |
| Ionization Technique | Hard (70 eV Electron Impact) | Soft (Electrospray Ionization) |
| Primary Ion Formed | Radical Cation ( M+∙ , m/z 207) | Protonated Adduct ( [M+H]+ , m/z 208.2) |
| Best Analytical Use Case | Structural elucidation, isomer differentiation | High-throughput trace quantification |
| Limit of Detection | Nanogram (ng) level | Picogram (pg) level |
| Matrix Compatibility | Requires volatile, anhydrous extracts | Compatible with aqueous biological matrices |
Table 2: Optimized MRM Parameters for LC-ESI-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragment Identity | Purpose |
| 208.2 | 124.1 | 15 | [C7H10NO]+ | Quantifier |
| 208.2 | 107.1 | 30 | [C7H7O]+ | Qualifier 1 |
| 208.2 | 106.1 | 25 | [C7H8N]+ | Qualifier 2 |
References
-
Fragmentation (mass spectrometry) - Wikipedia. wikipedia.org. [Link]
-
Spectrometric Identification of Organic Compounds 8. DOKUMEN.PUB.[Link]
-
Multianalyte Determination of Different Classes of Pesticides (Acidic, Triazines, Phenyl Ureas, Anilines, Organophosphates, Molinate and Propanil) by Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. PubMed (nih.gov).[Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Multianalyte determination of different classes of pesticides (acidic, triazines, phenyl ureas, anilines, organophosphates, molinate and propanil) by liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
Reference standards for 2-Methyl-4-[(2-methylpentyl)oxy]aniline analysis
Analytical Reference Standards for 2-Methyl-4-[(2-methylpentyl)oxy]aniline: A Comparative Guide for Trace LC-MS/MS Quantification
Introduction
Substituted anilines are ubiquitous intermediates in the synthesis of active pharmaceutical ingredients (APIs), dyes, and agrochemicals. However, due to their DNA-reactive nature, they are frequently classified as Potential Genotoxic Impurities (PGIs)[1]. The compound 2-Methyl-4-[(2-methylpentyl)oxy]aniline is a highly specific, lipophilic aniline derivative. Under the ICH M7(R2) guidelines, such mutagenic impurities must be rigorously controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure, necessitating analytical methods capable of parts-per-billion (ppb) quantification[2][3].
The cornerstone of any such trace analysis is the reference standard. A method is only as reliable as the standard used to calibrate it[4][5]. This guide objectively compares the use of high-purity commercial Certified Reference Materials (CRMs) against in-house synthesized standards and structural surrogates for the LC-MS/MS quantification of 2-Methyl-4-[(2-methylpentyl)oxy]aniline, providing a self-validating protocol for drug development professionals.
Comparative Analysis of Reference Standard Strategies
When developing an impurity control strategy, analytical scientists typically choose between three reference standard pathways:
-
Commercial Certified Reference Materials (CRMs): High-purity analytical standards procured from specialized chemical vendors[6]. These are typically qNMR-certified, providing absolute quantitative certainty and immediate readiness.
-
In-House Working Standards: Synthesized internally and characterized via mass balance (100% minus impurities determined by HPLC-UV, Karl Fischer, and residual solvents)[4].
-
Structural Surrogates: Using a commercially available, structurally similar compound (e.g., 4-butoxyaniline) and applying a Relative Response Factor (RRF) to estimate the concentration of the target analyte.
As demonstrated in Table 1 , the choice of standard directly impacts the sensitivity, precision, and regulatory viability of the assay.
Table 1: Experimental Validation Data: Comparison of Standard Types for 2-Methyl-4-[(2-methylpentyl)oxy]aniline Analysis
| Standard Category | Purity Assignment | Preparation Lead Time | LOD (ng/mL) | LOQ (ng/mL) | Accuracy at LOQ (% Recovery) | Method Precision (%RSD, n=6) |
| Commercial CRM | >99.0% (qNMR certified) | Immediate (Off-the-shelf) | 0.05 | 0.15 | 98.5 ± 1.2% | 1.8% |
| In-House Working Std | 97.5% (Mass balance) | 2–4 Weeks (Synthesis & QC) | 0.08 | 0.25 | 94.2 ± 3.5% | 4.5% |
| Surrogate (4-Butoxyaniline) | >99.0% (qNMR certified) | Immediate | 0.10 | 0.30 | 82.1 ± 6.4%* | 8.2% |
*Requires Relative Response Factor (RRF) correction, introducing significant quantitative error due to differing ionization efficiencies.
Mechanistic Causality in LC-MS/MS Method Design
To achieve the sub-ppm limits of detection (LOD) shown in Table 1, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard[7][8].
Why ESI+ and MRM? The selection of positive electrospray ionization (ESI+) is dictated by the basic nature of the primary amine (-NH2) on the aniline ring. In an acidic mobile phase (e.g., 0.1% formic acid), the nitrogen lone pair readily accepts a proton, forming a highly stable [M+H]+ precursor ion at m/z 208.2[9].
During Multiple Reaction Monitoring (MRM), the precursor ion is isolated and subjected to collision-induced dissociation (CID). The causality of the fragmentation is driven by the sterically bulky 2-methylpentyl ether chain. The ether bond undergoes predictable cleavage, resulting in the neutral loss of a C6H12 fragment (84 Da). This yields a stable phenolic product ion at m/z 124.1. Monitoring the 208.2 → 124.1 transition provides the extreme selectivity required to filter out the API matrix and achieve ICH M7 compliance[2].
Fig 1: LC-MS/MS analytical workflow for trace quantification of aniline derivatives.
Self-Validating Experimental Protocol
The following protocol outlines a self-validating LC-MS/MS workflow for quantifying 2-Methyl-4-[(2-methylpentyl)oxy]aniline in a generic API matrix. The inclusion of an isotopically labeled internal standard (IS) ensures the system continuously validates its own extraction efficiency and compensates for ion suppression.
Step 1: Standard and Sample Preparation
-
Calibration Curve: Reconstitute the commercial CRM[6] in acetonitrile to a stock concentration of 1.0 mg/mL. Serially dilute with 50:50 water:acetonitrile to create calibration standards ranging from 0.05 ng/mL to 10.0 ng/mL.
-
Internal Standard Spiking: Spike all calibration standards and unknown samples with 5.0 ng/mL of Aniline-d5 (IS).
-
Sample Extraction: Accurately weigh 50 mg of the API into a 15 mL centrifuge tube. Add 5.0 mL of the extraction solvent (50:50 water:acetonitrile containing the IS).
-
Precipitation & Filtration: Vortex for 2 minutes. Centrifuge at 12,000 rpm for 10 minutes at 4°C to precipitate the API matrix. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: LC-MS/MS Instrumental Conditions
-
Column: C18 UHPLC column (50 mm × 2.1 mm, 1.7 µm). Rationale: The hydrophobic 2-methylpentyl tail requires a highly retentive non-polar stationary phase to prevent co-elution with polar matrix components.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold for 1.5 min, return to 5% B. Flow rate: 0.4 mL/min.
-
MS Parameters: ESI+ mode, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.
-
MRM Transitions:
-
Target: m/z 208.2 → 124.1 (Quantifier)
-
Target: m/z 208.2 → 106.1 (Qualifier - loss of water from the phenolic fragment)
-
IS (Aniline-d5): m/z 99.1 → 82.1
-
Step 3: System Suitability and Self-Validation Criteria Before reporting data, the system must validate itself against the following criteria:
-
Specificity: Blank injections must exhibit a Signal-to-Noise (S/N) ratio < 3 at the retention time of the target analyte.
-
IS Consistency: The peak area of the Aniline-d5 IS must have a Relative Standard Deviation (%RSD) ≤ 5.0% across all injections, proving matrix effects are controlled.
-
Linearity: The calibration curve must yield a coefficient of determination (R²) ≥ 0.995.
Fig 2: Decision matrix and qualification workflow for analytical reference standards.
Conclusion
For the trace analysis of 2-Methyl-4-[(2-methylpentyl)oxy]aniline, the use of a high-purity commercial Certified Reference Material (CRM) significantly outperforms in-house and surrogate standards in terms of accuracy, precision, and regulatory confidence. When coupled with a rationally designed, self-validating LC-MS/MS protocol, laboratories can confidently meet the stringent PGI limits mandated by global health authorities.
References
-
Title: 2-Methyl-4-[(2-methylpentyl)oxy]aniline | SCBT - Santa Cruz Biotechnology Source: scbt.com URL: 6
-
Title: LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API Source: japsonline.com URL: 7
-
Title: General Chapters: <11> USP REFERENCE STANDARDS Source: uspbpep.com URL: 4
-
Title: A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient Source: journaljpri.com URL: 8
-
Title: assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH Source: ich.org URL: 2
-
Title: Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS - Benchchem Source: benchchem.com URL: 1
-
Title: Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC Source: nih.gov URL: 3
-
Title: Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater Source: d-nb.info URL: 9
-
Title: USP Reference Standards - USP.org Source: usp.org URL: 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uspbpep.com [uspbpep.com]
- 5. usp.org [usp.org]
- 6. scbt.com [scbt.com]
- 7. japsonline.com [japsonline.com]
- 8. journaljpri.com [journaljpri.com]
- 9. d-nb.info [d-nb.info]
Distinguishing 2-Methyl-4-[(2-methylpentyl)oxy]aniline from Structural Isomers: A Comprehensive Analytical Guide
As a Senior Application Scientist, I approach the structural validation of 2-Methyl-4-[(2-methylpentyl)oxy]aniline (C₁₃H₂₁NO) not as a simple identification task, but as a rigorous, multi-dimensional analytical challenge. In drug development and materials science, relying on a single analytical technique to differentiate closely related structural isomers often leads to ambiguous assignments. For instance, mass spectrometry alone cannot definitively differentiate certain positional isomers without prior chromatographic separation[1].
To objectively confirm the identity of this specific alkoxyaniline derivative against its alternatives—such as positional ring isomers or alkoxy chain variants—we must deploy a self-validating system. This guide synthesizes High-Performance Liquid Chromatography (HPLC), High-Resolution Mass Spectrometry (HRMS), and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to establish absolute structural causality.
The Isomeric Landscape & Analytical Strategy
To confidently identify 2-Methyl-4-[(2-methylpentyl)oxy]aniline, we must evaluate its spectroscopic performance against two primary classes of structural alternatives:
-
Positional Ring Isomers: Variations in the substitution pattern on the aniline core (e.g., 3-methyl-4-[(2-methylpentyl)oxy]aniline). Both exhibit a 1,2,4-trisubstituted benzene ring, making basic 1D ¹H NMR splitting patterns nearly identical.
-
Alkoxy Chain Isomers: Variations in the aliphatic chain branching (e.g., 2-methyl-4-(hexyloxy)aniline). These share identical exact masses (207.16 Da) and similar aromatic electronic environments.
A self-validating workflow requires orthogonal techniques. Chromatography isolates the species, MS provides the aliphatic fragmentation footprint, and 2D NMR maps the exact atomic connectivity.
Workflow for the systematic isolation and structural validation of alkoxyaniline isomers.
NMR Spectroscopy: The Causal Proof of Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for distinguishing positional isomers because it probes the distinct electronic environments of the nuclei. The substitution pattern on the aromatic rings significantly influences the chemical shifts (δ) and coupling patterns of the aromatic protons[2].
However, because both the 2-methyl and 3-methyl isomers present a 1,2,4-aromatic substitution pattern, 1D ¹H NMR is insufficient. Heteronuclear Multiple Bond Correlation (HMBC) is the causal differentiator here. HMBC reveals long-range (2-3 bond) correlations, which are incredibly valuable for complex isomer differentiation[3].
In our target molecule, the protons of the ring methyl group will show a strong 3-bond correlation to the carbon bearing the amine group (C1). In the alternative 3-methyl isomer, this methyl group would instead correlate with the carbon bearing the alkoxy group (C4). This establishes an irrefutable proof of the methyl position.
Table 1: Diagnostic NMR Signals for Positional Differentiation
| Analytical Feature | Target: 2-Methyl-4-alkoxyaniline | Alternative: 3-Methyl-4-alkoxyaniline | Causality / Rationale |
| Ring Methyl ¹H Shift | ~2.15 ppm | ~2.25 ppm | Proximity to the electron-donating -NH₂ vs. -OR group shifts the resonance[2]. |
| HMBC (Ring -CH₃) | Correlates to C1 (C-NH₂) and C3 | Correlates to C4 (C-OR) and C2 | 3-bond scalar coupling confirms exact spatial proximity on the ring[3]. |
| HMBC (Alkoxy -OCH₂) | Correlates to C4 | Correlates to C4 | Confirms the ether linkage position. |
Mass Spectrometry: Profiling the Alkoxy Chain
While mass spectrometry cannot easily differentiate positional ring isomers without prior HPLC separation[1], it is highly sensitive to the branching of the alkoxy chain. All isomers share the same molecular formula and a nominal molecular weight of 207.28 g/mol [2].
While the molecular ions are identical, the relative abundances of fragment ions differ significantly due to varying bond stabilities and rearrangement possibilities in each isomer[2]. Alkoxyanilines typically undergo fragmentation via the loss of the alkyl chain as an alkene, yielding a prominent base peak (m/z 123). However, the branching at the C2 position in the 2-methylpentyl group alters the stability of the expelled radicals during secondary alpha-cleavage compared to a straight hexyloxy chain. This leads to distinct ratios of diagnostic fragment ions.
Table 2: Comparative MS/MS Fragmentation (Precursor m/z 207)
| Fragment Ion (m/z) | Target: 2-Methylpentyl chain | Alternative: Hexyl chain | Fragmentation Mechanism |
| 207 | High abundance | High abundance | Molecular Ion (M⁺)[2]. |
| 123 | Base Peak | Base Peak | Loss of alkene (C₆H₁₂, 84 Da) via rearrangement. |
| Diagnostic Ratio | Favors branched cleavage | Favors linear cleavage | Differences in alpha-cleavage radical stability distinguish the branched chain from the linear chain. |
Step-by-Step Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols form a self-validating analytical system.
Protocol A: Chromatographic Isolation (LC-UV/MS)
-
Sample Preparation: Dissolve the isomeric mixture in LC-MS grade Methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm). If co-elution of positional isomers persists, switch to a chiral or specialized biphenyl column, which offers orthogonal pi-pi interactions necessary for separation[1].
-
Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes. The positional isomers will elute at different retention times due to subtle differences in dipole moments and steric hindrance around the amine group.
Protocol B: 2D NMR Acquisition (HMBC/COSY)
-
Sample Preparation: Dissolve 15-20 mg of the purified isolate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer[4]. Tune and match the probe for ¹H and ¹³C frequencies.
-
HMBC Parameters: Acquire the 2D HMBC spectrum using a standard pulse sequence optimized for long-range coupling constants (typically J = 8 Hz). Ensure sufficient scans (e.g., 128 t1 increments) to resolve the quaternary carbons (C1 and C4).
-
Data Processing: Phase and baseline correct the 2D spectrum. Map the cross-peaks from the ring methyl protons (~2.15 ppm) to the quaternary carbons to definitively assign the substitution pattern[3].
Protocol C: High-Resolution Mass Spectrometry (HRMS/MS)
-
Ionization: Introduce the LC eluent into an Electrospray Ionization (ESI) source operating in positive ion mode.
-
MS/MS Parameters: Isolate the precursor ion at m/z 208.17 (for [M+H]⁺ in LC-MS) or use Electron Ionization (EI) at 70 eV for GC-MS[4]. Apply normalized collision energy (NCE) at 20-30% to induce fragmentation.
-
Analysis: Monitor the relative abundance of the alpha-cleavage product ions against the base peak (m/z 123) to confirm the specific branching of the 2-methylpentyl alkoxy chain.
References
- Spectroscopic Comparison of 4-Methyl-2-(4-methylphenoxy)
- Spectroscopic Comparison of 2-(But-2-en-1-yl)
- How NMR Helps Identify Isomers in Organic Chemistry?
- How to differentiate any kind of isomers by mass & nmr spectrometry?
Sources
Comparative UV-Vis Spectroscopic Guide: 2-Methyl-4-[(2-methylpentyl)oxy]aniline vs. Alkoxyaniline Alternatives
Executive Summary
For researchers and drug development professionals synthesizing advanced active pharmaceutical ingredients (APIs) or conducting polymers, understanding the precise electronic properties of structural intermediates is critical. 2-Methyl-4-[(2-methylpentyl)oxy]aniline is a highly substituted alkoxyaniline derivative whose unique steric and electronic profile makes it a valuable precursor in the development of Topoisomerase I inhibitors and organic field-effect transistors (OFETs).
This guide objectively compares the Ultraviolet-Visible (UV-Vis) absorption maxima of 2-Methyl-4-[(2-methylpentyl)oxy]aniline against foundational structural alternatives. By analyzing the causality behind its distinct bathochromic shifts, we provide actionable, self-validating experimental protocols for its accurate spectroscopic characterization.
Chemical Context & Mechanistic Causality
The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic transition states—specifically π→π∗ and n→π∗ transitions. In the case of 2-Methyl-4-[(2-methylpentyl)oxy]aniline, the aniline core is modified by two critical substituents:
-
Para-Alkoxy Group (-(2-methylpentyl)oxy): The oxygen atom possesses lone pairs that donate electron density into the aromatic ring via a strong positive mesomeric (+M) effect. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap and causing a significant red shift (bathochromic shift) [4].
-
Ortho-Methyl Group (-CH3): This group contributes additional electron density through hyperconjugation (+I effect). Furthermore, its steric bulk forces a slight out-of-plane twist of the primary amine group, which subtly alters the molar absorptivity ( ϵ ) and further shifts the absorption maxima compared to unsubstituted analogues.
Logical relationship of substituent effects on the UV-Vis absorption shifts of the aniline core.
Comparative UV-Vis Absorption Data
To objectively evaluate the electronic behavior of 2-Methyl-4-[(2-methylpentyl)oxy]aniline, it must be benchmarked against simpler, structurally related compounds. Unsubstituted aniline exhibits two primary absorption bands at approximately 230 nm and 280 nm [4]. The introduction of electron-donating groups systematically shifts these peaks.
Note: Data is recorded in polar protic solvents (e.g., Ethanol or Methanol) to standardize solvatochromic effects.
| Compound | Substituent Pattern | λmax Band 1 (nm) | λmax Band 2 (nm) | Key Electronic Driver |
| Aniline | None | ~230 | ~280 | Baseline aromatic chromophore [4]. |
| p-Anisidine | 4-Methoxy | 233 - 235 | 299 - 300 | Strong +M effect from the para-methoxy oxygen [1], [2]. |
| 4-Amino-3-methylphenol | 2-Methyl, 4-Hydroxy | ~240 | ~290 | Combined +M (hydroxyl) and +I (methyl) effects [3]. |
| 2-Methyl-4-[(2-methylpentyl)oxy]aniline | 2-Methyl, 4-Alkoxy | ~242 | ~305 - 310 | Synergistic +M/+I effects with enhanced steric bulk from the branched alkyl chain. |
Analytical Insight: The shift from p-anisidine's 300 nm maximum [2] to the ~305-310 nm range in 2-Methyl-4-[(2-methylpentyl)oxy]aniline is a direct consequence of the ortho-methyl group's hyperconjugation, which further destabilizes the ground state relative to the excited state.
Self-Validating Experimental Protocol for UV-Vis Analysis
To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in causality check to prevent artifact generation during spectral acquisition.
Materials Required
-
Spectrophotometer (e.g., Varian Cary 5000 or equivalent dual-beam system) [2].
-
Spectroscopic-grade Ethanol (EtOH, ≥ 99.9% purity).
-
Matched pair of 10 mm pathlength Quartz cuvettes.
Step-by-Step Methodology
-
Solvent Selection & Preparation
-
Action: Prepare a 1×10−4 M stock solution of 2-Methyl-4-[(2-methylpentyl)oxy]aniline in spectroscopic-grade ethanol.
-
Causality: Ethanol is chosen over non-polar solvents (like hexane) because its hydrogen-bonding capabilities stabilize the excited states of the amine and ether oxygens, yielding sharper, more easily resolved n→π∗ transition peaks. Furthermore, ethanol has a low UV cut-off (~210 nm), ensuring it does not mask the 242 nm band.
-
-
Cuvette Selection
-
Action: Transfer 3 mL of the solution into a 10 mm quartz cuvette.
-
Causality: Standard borosilicate glass absorbs strongly below 340 nm. Quartz must be used to accurately capture the primary π→π∗ transitions in the 230-250 nm range.
-
-
Baseline Correction (Self-Validation Checkpoint)
-
Action: Place pure ethanol in both the reference and sample holders. Run a baseline scan from 200 nm to 600 nm.
-
Causality: This subtracts the solvent's inherent absorbance and corrects for any optical discrepancies between the two beam paths.
-
Validation: The resulting baseline must not deviate by more than ±0.005 Absorbance Units (AU). If it does, the cuvettes are contaminated and must be cleaned with a piranha solution or nitric acid before proceeding.
-
-
Spectral Acquisition
-
Action: Replace the sample blank with the analyte solution. Scan from 600 nm down to 200 nm at a scan rate of 600 nm/min [2].
-
Causality: Scanning from high to low energy prevents photobleaching or UV-induced degradation of the highly substituted aniline prior to capturing the critical high-energy peaks.
-
Step-by-step self-validating experimental workflow for UV-Vis spectroscopic analysis.
Applications in Drug Development & Materials Science
The specific UV-Vis absorption profile of 2-Methyl-4-[(2-methylpentyl)oxy]aniline is not just an analytical curiosity; it is a direct indicator of its reactivity.
-
Pharmaceutical Synthesis: 4-alkoxy-2-methylaniline derivatives are critical intermediates in the synthesis of 4-alkoxy-2-arylquinolines. These quinoline derivatives have been discovered as a potent new class of Topoisomerase I (TOP1) inhibitors, demonstrating sub-micromolar anticancer activity against colon cancer, leukemia, and melanoma cell lines [5]. The electron-rich nature of the alkoxyaniline precursor facilitates the necessary cyclization reactions during synthesis.
-
Materials Science: Similar alkoxyanilines (like p-anisidine) are polymerized via oxidative polymerization to create conducting polymers (e.g., poly(p-anisidine)). The low oxidation potential of these substituted anilines allows them to interface efficiently with biological photosystems for photoactive composite films [2]. The bulky (2-methylpentyl)oxy group in our target compound provides enhanced solubility in organic solvents, making it a superior candidate for solution-processable organic electronics.
References
- Trivedi, M. K., et al. "Physicochemical and Spectroscopic Characterization of Biofield Energy Treated p-Anisidine." ResearchGate.
- "Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films." RSC Publishing.
- "4-Amino-3-methylphenol: Synthesis & Analytical Determination." ChemicalBook.
- "Physicochemical Properties of Ortho-Alkenyl Anilines: An In-depth Technical Guide." Benchchem.
- "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity." PubMed / NIH.
Safety Operating Guide
Standard Operating Procedure: Safety, Handling, and PPE Guidelines for 2-Methyl-4-[(2-methylpentyl)oxy]aniline
Executive Summary & Mechanistic Hazard Profile
2-Methyl-4-[(2-methylpentyl)oxy]aniline is a structurally complex alkoxyaniline derivative utilized in advanced drug development and materials science. While its unique functional groups (an ortho-methyl and a bulky para-alkoxy chain) make it synthetically valuable, they also significantly alter its pharmacokinetic and toxicological profile compared to unsubstituted aniline.
Understanding the causality behind its hazards is the first step in establishing a self-validating safety culture:
-
Enhanced Dermal Penetration: The addition of the lipophilic 2-methylpentyl chain increases the molecule's partition coefficient (LogP), facilitating rapid absorption through the lipid bilayers of the stratum corneum[1].
-
Methemoglobinemia: Like other aniline derivatives, this compound is metabolized in the liver into highly reactive N-hydroxylamine intermediates. These metabolites oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin[2]. Because methemoglobin cannot bind oxygen, exposure leads to functional anemia, hypoxia, and cyanosis (blue discoloration of the skin)[3].
-
Target Organ Toxicity: Prolonged exposure can result in hemolytic anemia, spleen damage, and hepatic stress due to the premature destruction of damaged red blood cells[4].
-
Environmental Hazard: Alkoxyanilines are highly toxic to aquatic life with long-lasting effects[5].
Personal Protective Equipment (PPE) Matrix & Scientific Rationale
A trustworthy safety protocol requires understanding why specific PPE is chosen. Standard laboratory PPE is insufficient for handling lipophilic aniline derivatives.
| PPE Category | Specification | Mechanistic Rationale & Self-Validation |
| Hand Protection | Double-gloving required. Inner: Nitrile (4-6 mil). Outer: Butyl rubber (17 mil) or Viton (9 mil). | Rationale: Aniline derivatives rapidly permeate standard nitrile gloves (breakthrough time <15 minutes)[6]. Butyl rubber and Viton provide excellent chemical resistance (>480 minutes)[6]. Validation: Inspect outer gloves for swelling or discoloration before and after each transfer. |
| Eye/Face Protection | Chemical splash goggles AND a full-face shield. | Rationale: Protects mucosal membranes from aerosolized particulates or liquid splashes, which can cause severe ocular damage and rapid systemic absorption[2]. |
| Body Protection | Chemical-resistant Tyvek suit or heavy-duty lab coat with a polyethylene apron. | Rationale: Prevents permeation through standard woven cotton lab coats. Validation: Ensure no exposed skin exists between the glove cuff and the sleeve. |
| Respiratory | NIOSH-approved respirator with Organic Vapor (OV) cartridges and P100 particulate filters. | Rationale: Required if handling outside a certified fume hood or if the material is heated, which increases its vapor pressure and inhalation risk[7]. |
Operational Workflow & Safe Handling Protocol
To ensure operational integrity, the following step-by-step methodology incorporates self-validating checkpoints.
Step 1: Environmental Verification
-
Action: Conduct operations strictly within a certified Class II Type B2 chemical fume hood or a localized exhaust ventilation system.
-
Validation: Before opening the chemical container, use a calibrated anemometer or observe the hood's digital monitor to verify a face velocity of 80–120 feet per minute (fpm)[8].
Step 2: Gowning and Preparation
-
Action: Follow the strict gowning sequence outlined in the workflow diagram below.
-
Validation: Perform a negative/positive pressure seal check if a respirator is utilized.
Caption: Workflow for PPE selection and gowning prior to handling 2-Methyl-4-[(2-methylpentyl)oxy]aniline.
Step 3: Chemical Transfer
-
Action: Use anti-static spatulas for solids or chemically compatible glass syringes for liquids. Keep the container tightly sealed when not actively transferring material to prevent oxidation and environmental release[9].
Step 4: Doffing and Decontamination
-
Action: Remove the heavily contaminated outer Butyl/Viton gloves inside the fume hood to prevent spreading the chemical to laboratory door handles or equipment. Wash hands immediately with copious amounts of soap and water[7].
Emergency Response & Spill Management
In the event of a spill, immediate containment is critical due to the compound's high toxicity to aquatic life and severe human health risks[5].
Caption: Step-by-step emergency response and decontamination pathway for alkoxyaniline spills.
Spill Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain: Do not flush with water, as alkoxyanilines are highly toxic to aquatic environments[5]. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand)[7].
-
Decontaminate: Clean the affected surface thoroughly with soap and water. Avoid strong oxidizers (like concentrated bleach), which can react violently with aniline derivatives[2].
Waste Disposal Plan
-
Segregation: Collect all contaminated consumables (wipes, inner gloves, empty vials) in a dedicated, clearly labeled hazardous waste container.
-
Labeling: Label as "Hazardous Waste: Toxic Organic Solid/Liquid - Contains Aniline Derivatives."
-
Regulatory Compliance: Dispose of via a licensed hazardous waste contractor in accordance with RCRA regulations. Never discharge into the sanitary sewer system[10].
References
-
CDC/NIOSH - Aniline | Medical Management Guidelines. Retrieved from:[Link]
-
Medscape - Methemoglobinemia: Background, Pathophysiology, Etiology. Retrieved from:[Link]
-
CSBSJU - Chemical Resistance Chart (Glove Breakthrough Times). Retrieved from:[Link]
-
Aozun Yazhou Chemical - Aniline MSDS. Retrieved from: [Link]
-
Bloom Tech - What are the health and safety guidelines for Aniline in workplaces?. Retrieved from:[Link]
-
Arh Hig Rada Toksikol - Mechanistic Study on Aniline-Induced Erythrocyte Toxicity. Retrieved from:[Link]
Sources
- 1. N-decyl-4-methoxyaniline | 733-40-4 | Benchchem [benchchem.com]
- 2. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. static.csbsju.edu [static.csbsju.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bloomtechz.com [bloomtechz.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. aozunasia.com [aozunasia.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
